Product packaging for 2-Methyl-2-phenyl-2,3-dihydrofuran(Cat. No.:CAS No. 82194-25-0)

2-Methyl-2-phenyl-2,3-dihydrofuran

Cat. No.: B12911920
CAS No.: 82194-25-0
M. Wt: 160.21 g/mol
InChI Key: JNRCVKXSTBPHIX-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-2,3-dihydrofuran ( 82194-25-0) is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . This compound belongs to the class of 2,3-dihydrofurans, which are fundamental five-membered heterocyclic structures that serve as versatile and valuable building blocks in organic synthesis . Their prevalence in a wide array of natural products and biologically active compounds underscores their importance in medicinal and synthetic chemistry . This specific compound features a 2,2-disubstitution pattern, introducing a quaternary carbon center at the 2-position of the dihydrofuran ring . The synthesis of molecules containing such quaternary stereocenters is a recognized and attractive challenge in organic chemistry . The preparation of this compound has been achieved using a triethylamine-molybdenum pentacarbonyl catalyst system, a method reflective of advanced catalytic processes for constructing specific dihydrofuran systems . Related 2-phenyl-2,3-dihydrofurans have been efficiently synthesized via molybdenum hexacarbonyl-catalyzed cycloisomerization of the corresponding alkynol precursors . The primary research value of this compound lies in its application as a substrate in transition-metal-catalyzed reactions, such as the asymmetric intermolecular Heck reaction . The Heck arylation of dihydrofuran substrates is a powerful carbon-carbon bond-forming reaction that can proceed with high enantioselectivities when using appropriate chiral catalysts, demonstrating the potential for creating chiral molecules with a fully substituted stereocenter . The steric and electronic properties imparted by the 2-methyl-2-phenyl substituents can influence reactivity and stereochemical outcomes, making it a interesting subject for methodological studies . Beyond cross-coupling, 2,3-dihydrofurans are also employed in cycloaddition reactions and serve as precursors for more complex molecular architectures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B12911920 2-Methyl-2-phenyl-2,3-dihydrofuran CAS No. 82194-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82194-25-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-2-phenyl-3H-furan

InChI

InChI=1S/C11H12O/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3

InChI Key

JNRCVKXSTBPHIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CO1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and data presentation, to facilitate its application in a laboratory setting.

Introduction

2,3-Dihydrofurans are a class of five-membered oxygen-containing heterocyclic compounds that serve as important building blocks in the synthesis of various natural products and pharmacologically active molecules. The specific substitution pattern of a methyl and a phenyl group at the 2-position, as seen in this compound, offers a unique scaffold for further chemical exploration and the development of novel therapeutic agents. This guide focuses on a robust and accessible synthetic route to this target molecule.

Primary Synthetic Pathway: Molybdenum-Catalyzed Cycloisomerization

The most direct and efficient method for the synthesis of this compound is the intramolecular cycloisomerization of a homopropargylic alcohol, specifically 2-phenyl-4-pentyn-2-ol. This reaction is effectively catalyzed by molybdenum hexacarbonyl [Mo(CO)₆], which facilitates the formation of the dihydrofuran ring system under relatively mild conditions.

The overall synthetic strategy involves two key steps:

  • Synthesis of the Precursor: Preparation of the homopropargylic alcohol, 2-phenyl-4-pentyn-2-ol, via a Grignard reaction.

  • Cycloisomerization: Molybdenum-catalyzed intramolecular cyclization of the alcohol precursor to yield the final product, this compound.

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Synthesis_Pathway Acetophenone Acetophenone Starting_Material 2-Phenyl-4-pentyn-2-ol Acetophenone->Starting_Material Grignard Reaction Propargyl_Grignard Propargyl Grignard Reagent Propargyl_Grignard->Starting_Material Final_Product This compound Starting_Material->Final_Product Cycloisomerization Mo_Catalyst Mo(CO)6 Mo_Catalyst->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Phenyl-4-pentyn-2-ol (Precursor)

This procedure outlines the synthesis of the homopropargylic alcohol precursor via the addition of a propargyl Grignard reagent to acetophenone.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.312.92 g0.12
Propargyl BromideC₃H₃Br118.9611.9 g (8.0 mL)0.10
AcetophenoneC₈H₈O120.1512.0 g (11.7 mL)0.10
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place the magnesium turnings. Add 50 mL of anhydrous diethyl ether. Slowly add a solution of propargyl bromide in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming if necessary. After the initial exothermic reaction subsides, the mixture is typically refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition of Acetophenone: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of acetophenone in 50 mL of anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

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Precursor_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction and Work-up Mg Mg Turnings Grignard_Reagent Propargylmagnesium Bromide Mg->Grignard_Reagent Propargyl_Bromide Propargyl Bromide in Et2O Propargyl_Bromide->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Acetophenone Acetophenone in Et2O Acetophenone->Reaction_Mixture Quench Quench with NH4Cl (aq) Reaction_Mixture->Quench Extraction Extraction with Et2O Quench->Extraction Purification Drying and Purification Extraction->Purification Final_Precursor 2-Phenyl-4-pentyn-2-ol Purification->Final_Precursor

Caption: Experimental workflow for the synthesis of 2-phenyl-4-pentyn-2-ol.

Molybdenum-Catalyzed Cycloisomerization of 2-Phenyl-4-pentyn-2-ol

This procedure details the cyclization of the prepared homopropargylic alcohol to the target this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
2-Phenyl-4-pentyn-2-olC₁₁H₁₂O160.211.60 g0.01
Molybdenum HexacarbonylMo(CO)₆264.000.264 g0.001 (10 mol%)
Anhydrous TolueneC₇H₈92.1450 mL-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, dissolve 2-phenyl-4-pentyn-2-ol in anhydrous toluene.

  • Catalyst Addition: Add molybdenum hexacarbonyl to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

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Cycloisomerization Start Dissolve 2-Phenyl-4-pentyn-2-ol in Anhydrous Toluene Add_Catalyst Add Mo(CO)6 Start->Add_Catalyst Reflux Reflux (110 °C, 4-8 h) Monitor by TLC/GC-MS Add_Catalyst->Reflux Workup Cool and Concentrate Reflux->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the cycloisomerization reaction.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following table provides expected ranges for yields and key characterization data based on analogous reactions.

Parameter2-Phenyl-4-pentyn-2-ol (Precursor)This compound (Product)
Yield 60-80%70-90%
Appearance Colorless to pale yellow oilColorless oil
¹H NMR (CDCl₃, δ ppm) ~7.5-7.2 (m, 5H, Ar-H), ~2.8 (d, 2H, CH₂), ~2.1 (t, 1H, C≡CH), ~1.7 (s, 3H, CH₃), ~1.6 (s, 1H, OH)~7.4-7.2 (m, 5H, Ar-H), ~6.4 (d, 1H, =CH), ~4.9 (d, 1H, =CH), ~3.0 (t, 2H, CH₂), ~1.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) ~145 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125 (Ar-CH), ~83 (C≡CH), ~74 (C-OH), ~71 (C≡CH), ~45 (CH₂), ~30 (CH₃)~148 (C=CH), ~144 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125.5 (Ar-CH), ~98 (C=CH), ~90 (C-O), ~38 (CH₂), ~28 (CH₃)
IR (cm⁻¹) ~3400 (O-H), ~3300 (C≡C-H), ~2120 (C≡C)~1640 (C=C), ~1100 (C-O)
MS (m/z) 160 (M⁺)160 (M⁺)

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Grignard reaction to form the homopropargylic alcohol precursor, followed by a molybdenum-catalyzed intramolecular cycloisomerization. This guide provides detailed, actionable protocols and expected data to aid researchers in the successful synthesis of this valuable heterocyclic scaffold. The presented methodologies are adaptable and can serve as a foundation for the synthesis of related dihydrofuran derivatives for applications in drug discovery and materials science.

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the physicochemical properties of 2-Methyl-2-phenyl-2,3-dihydrofuran. Due to the limited direct experimental data for this specific compound in publicly accessible databases, this document summarizes the properties of structurally related compounds to offer valuable insights and comparative benchmarks. This guide also outlines general experimental protocols for the synthesis and characterization of such dihydrofuran derivatives, providing a foundational framework for researchers. A logical workflow for the physicochemical characterization of a novel compound like this compound is also presented.

Introduction

This compound is a heterocyclic organic compound. The dihydrofuran ring is a common motif in various natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug development. A thorough understanding of the physicochemical properties of such compounds is paramount for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for optimizing synthetic and purification processes.

This document serves as a technical resource, compiling available data on analogous structures and presenting standardized methodologies for the determination of key physicochemical parameters.

Physicochemical Properties of Structurally Related Compounds

Property2,3-Dihydrofuran2-Phenyl-2,3-dihydrofuran5-Methyl-2,3-dihydrofuran2,5-Dimethyl-2,3-dihydrofuran
Molecular Formula C₄H₆O[1]C₁₀H₁₀O[2][3]C₅H₈O[4]C₆H₁₀O[5]
Molecular Weight ( g/mol ) 70.09[1]146.19[2][3]84.12[4]98.14[5]
Boiling Point (°C) 54.6[1]Not AvailableNot AvailableNot Available
Density (g/mL) 0.927[1]Not AvailableNot AvailableNot Available
logP (Octanol/Water) Not Available2.3[3]1.21.6[5]
Refractive Index Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are general methodologies for the synthesis and characterization of similar dihydrofuran compounds.

Synthesis of Substituted 2,3-Dihydrofurans

The synthesis of 2,3-dihydrofurans can be achieved through various organic reactions. One common method is the palladium-catalyzed Heck reaction.[6]

General Procedure for Heck Reaction:

  • Reaction Setup: A dry reaction flask is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

  • Reactant Addition: The aryl halide or triflate (e.g., iodobenzene) and 2,3-dihydrofuran are added to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 12-24 hours).

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Determination of Physicochemical Properties

3.2.1 Melting and Boiling Point:

  • Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.

  • Boiling Point: For liquids, the boiling point is determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds.

3.2.2 Solubility:

  • A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.

3.2.3 Octanol-Water Partition Coefficient (logP):

  • Shake-Flask Method: The compound is dissolved in a mixture of n-octanol and water. The two phases are thoroughly mixed and then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.

3.2.4 pKa Determination:

  • Potentiometric Titration: The compound is dissolved in a suitable solvent (often with co-solvents for poorly water-soluble compounds), and the solution is titrated with a standard acid or base. The pKa is determined from the inflection point of the titration curve.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at different pH values. The pKa is calculated from the changes in absorbance at a specific wavelength.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_data Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Boiling_Point Melting/Boiling Point Structure_Verification->Melting_Boiling_Point Solubility Solubility (Aqueous and Organic) Structure_Verification->Solubility LogP logP (Octanol-Water Partition Coefficient) Structure_Verification->LogP pKa pKa Structure_Verification->pKa Data_Analysis Data Analysis and Comparison to Analogs Melting_Boiling_Point->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Workflow for compound characterization.

Conclusion

While direct experimental data on the physicochemical properties of this compound remains scarce, this guide provides a valuable starting point for researchers. By leveraging data from structurally analogous compounds and employing standardized experimental protocols, scientists can effectively characterize this and other novel dihydrofuran derivatives. The systematic workflow presented herein offers a clear pathway for obtaining the critical physicochemical data necessary for advancing drug discovery and development projects. Further research is encouraged to determine the specific properties of the title compound to enrich the collective knowledge base.

References

In-Depth Structural Analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Dihydrofurans

The 2,3-dihydrofuran moiety is a five-membered heterocyclic ether with one double bond, making it a key structural motif in various natural products and pharmacologically active compounds. The presence of substituents, such as a methyl and a phenyl group at the C2 position, introduces a chiral center and significantly influences the molecule's chemical properties and biological activity. A thorough structural elucidation is paramount for understanding its reactivity, stereochemistry, and potential interactions with biological targets.

Furan itself is an aromatic heterocyclic compound.[1] The hydrogenation of furans can lead to the formation of dihydrofurans and tetrahydrofurans.[1] Specifically, 2,3-dihydrofurans can be synthesized through various methods, including the tandem Knoevenagel-Michael cyclization and the partial hydrogenation of furan compounds.[2][3]

Methodologies for Structural Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural determination of 2-Methyl-2-phenyl-2,3-dihydrofuran. The general workflow for such an analysis is depicted below.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

General workflow for the structural elucidation of a substituted dihydrofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC would be employed.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings and Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations. Standard pulse programs and parameters provided by the spectrometer software are typically used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural components.

Experimental Protocol (General - GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample solution into the GC. A typical temperature program would start at 50-70°C, hold for 1-2 minutes, and then ramp up to 250-280°C at a rate of 10-20°C/min.

  • MS Detection: The mass spectrometer will scan a mass range of m/z 40-500. The ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (General - ATR-FTIR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Predicted Structural and Spectroscopic Data

The following sections and tables summarize the expected structural features and corresponding spectroscopic data for this compound.

Key structural features and atom numbering of this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20 - 7.40Multiplet-
H-56.30 - 6.50Doublet of TripletsJ₅,₄ ≈ 6.0, J₅,₃ ≈ 2.5
H-44.90 - 5.10Doublet of TripletsJ₄,₅ ≈ 6.0, J₄,₃ ≈ 2.5
H-3 (diast.)2.80 - 3.00Multiplet-
H-3 (diast.)2.40 - 2.60Multiplet-
Methyl-H1.60 - 1.70Singlet-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (quat.)140 - 145
Phenyl CH125 - 130
C-5145 - 150
C-495 - 100
C-285 - 90
C-335 - 40
Methyl C25 - 30
Predicted Mass Spectrometry Data (EI)
m/zPredicted Identity
160[M]⁺ (Molecular Ion)
145[M - CH₃]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
Predicted IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)Predicted VibrationFunctional Group
3050 - 3100C-H stretchAromatic/Vinylic
2850 - 3000C-H stretchAliphatic
1640 - 1660C=C stretchVinylic
1600, 1495C=C stretchAromatic Ring
1080 - 1150C-O stretchEther

Conclusion

The structural analysis of this compound requires a synergistic application of modern spectroscopic techniques. While direct experimental data is pending, the predicted data presented in this guide, based on the known properties of related furan derivatives, provides a robust framework for researchers to interpret their experimental findings. The detailed protocols and expected spectral characteristics serve as a valuable resource for the synthesis, characterization, and application of this and similar heterocyclic compounds in scientific and drug development endeavors.

References

Spectroscopic and Synthetic Profile of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the absence of specific experimental spectra in publicly available literature, this document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and established spectroscopic principles. A representative synthetic protocol is also provided to guide researchers in its preparation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet-5H
Vinylic-H (C4-H)~6.30Doublet of DoubletsJ ≈ 2.5, 6.01H
Vinylic-H (C5-H)~4.90Doublet of DoubletsJ ≈ 2.5, 9.51H
Methylene-H (C3-H₂)2.80 - 3.20Multiplet-2H
Methyl-H (C2-CH₃)~1.70Singlet-3H

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
Phenyl-C (quaternary)~145
Phenyl-C (CH)125 - 129
Vinylic-C (C4)~128
Vinylic-C (C5)~98
Quaternary-C (C2)~90
Methylene-C (C3)~35
Methyl-C (C2-CH₃)~25

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Absorption Data
Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=C stretch (Aromatic)1450 - 1600Medium-Strong
C=C stretch (Vinylic)~1650Medium
C-O-C stretch (Ether)1050 - 1150Strong
C-H bend (Aromatic)690 - 900Strong
Mass Spectrometry Fragmentation

Upon electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The primary fragmentation pathways are anticipated to involve the cleavage of the dihydrofuran ring and the loss of substituents. Key expected fragments include:

  • Loss of a methyl group (-CH₃): Resulting in a significant [M-15]⁺ peak.

  • Loss of a phenyl group (-C₆H₅): Leading to a prominent [M-77]⁺ peak.

  • Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic ethers, which could lead to various smaller charged fragments.

  • Formation of a tropylium ion (C₇H₇⁺): A common and stable fragment observed at m/z 91 in compounds containing a benzyl moiety.

Experimental Protocols

A plausible synthetic route for this compound involves the acid-catalyzed cyclization of a suitable unsaturated alcohol. The following protocol is a representative example.

Synthesis of this compound

  • Starting Material Preparation: 1-Phenyl-3-buten-1-ol can be synthesized via the Grignard reaction of benzaldehyde with allylmagnesium bromide.

  • Cyclization Reaction:

    • To a solution of 1-phenyl-3-buten-1-ol in a suitable aprotic solvent (e.g., dichloromethane or toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂) is added at room temperature.

    • The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).

  • Work-up and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Analysis Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthesis workflow.

Synthesis Workflow for this compound cluster_reaction1 Grignard Reaction cluster_intermediate Intermediate cluster_reaction2 Acid-Catalyzed Cyclization cluster_product Final Product start1 Benzaldehyde reaction1 1. Diethyl Ether 2. H₃O⁺ workup start1->reaction1 start2 Allylmagnesium Bromide start2->reaction1 intermediate 1-Phenyl-3-buten-1-ol reaction1->intermediate reaction2 cat. p-TsOH Dichloromethane intermediate->reaction2 product This compound reaction2->product

Caption: Proposed synthetic pathway for this compound.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic approach for this compound. Researchers can use this information as a benchmark for the analysis of this compound and as a starting point for its synthesis and further investigation.

An In-depth Technical Guide to 2-Methyl-2-phenyl-2,3-dihydrofuran: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on its plausible synthesis, predicted characterization data based on related structures, and the potential therapeutic applications of the broader dihydrofuran class. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel dihydrofuran derivatives.

Introduction

The 2,3-dihydrofuran scaffold is a core structural motif found in numerous natural products and biologically active molecules.[1] Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific compound, this compound (CAS 82194-25-0), represents a synthetically accessible yet underexplored member of this chemical class. This guide consolidates available information on related structures to provide a detailed technical overview for researchers.

Synthesis of this compound

While no specific publication details the original synthesis of this compound, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 2,2-disubstituted 2,3-dihydrofurans. A common and effective method involves the intramolecular cyclization of a tertiary allylic alcohol.

2.1. Proposed Synthetic Pathway: Intramolecular Cyclization of a Tertiary Allylic Alcohol

The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of a tertiary allylic alcohol followed by an acid-catalyzed intramolecular cyclization.

2.1.1. Experimental Protocol: Synthesis of 1-phenyl-2-methylbut-3-en-1-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.

  • Grignard Reagent Formation: A solution of vinyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent (vinylmagnesium bromide).

  • Addition of Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of propiophenone (1.0 eq) in anhydrous diethyl ether is then added dropwise via the dropping funnel.

  • Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-phenyl-2-methylbut-3-en-1-ol, is purified by column chromatography on silica gel.

2.1.2. Experimental Protocol: Intramolecular Cyclization to this compound

  • Reaction Setup: The purified 1-phenyl-2-methylbut-3-en-1-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like bismuth triflate) is added to the solution.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).

  • Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

G Propiophenone Propiophenone Tertiary_Alcohol 1-phenyl-2-methylbut-3-en-1-ol Propiophenone->Tertiary_Alcohol Grignard Reaction Vinylmagnesium_Bromide Vinylmagnesium Bromide Vinylmagnesium_Bromide->Tertiary_Alcohol Final_Product This compound Tertiary_Alcohol->Final_Product Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Final_Product G Core 2,3-Dihydrofuran Core AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial DrugDev Drug Development Potential AntiInflammatory->DrugDev Anticancer->DrugDev Antimicrobial->DrugDev

References

Reactivity Profile of the Dihydrofuran Ring in 2-Methyl-2-phenyl-2,3-dihydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the dihydrofuran ring in 2-Methyl-2-phenyl-2,3-dihydrofuran. The presence of both a methyl and a phenyl group at the 2-position significantly influences the electron distribution and steric environment of the dihydrofuran ring, leading to a unique reactivity profile. This document details key reactions, experimental protocols, and mechanistic insights relevant to the application of this compound in synthetic chemistry and drug development.

Introduction to the Reactivity of 2,3-Dihydrofurans

The 2,3-dihydrofuran ring is a versatile heterocyclic motif characterized by an endocyclic double bond. Its reactivity is primarily dictated by the interplay between the electron-donating oxygen atom and the carbon-carbon double bond. This structure is susceptible to a variety of transformations, including electrophilic additions, cycloadditions, and ring-opening reactions. The substitution pattern on the ring profoundly impacts its stability and reactivity. In the case of this compound, the gem-disubstitution at the C2 position introduces steric hindrance and electronic effects that modulate the accessibility and reactivity of the double bond.

Synthesis of this compound

The synthesis of 2-substituted and 2,2-disubstituted 2,3-dihydrofurans can be achieved through various synthetic methodologies. While a specific protocol for this compound is not extensively documented in publicly available literature, analogous syntheses provide a reliable blueprint. A common and effective method involves the cyclization of appropriate precursors.

General Experimental Protocol for the Synthesis of 2-Substituted-2,3-dihydrofurans:

A prevalent method for synthesizing 2-phenyl-2,3-dihydrofuran, a close analog, involves the molybdenum carbonyl-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol. This reaction proceeds by the oxidative decarbonylation of molybdenum hexacarbonyl, followed by the addition of the homopropargylic alcohol.

Conceptual Synthesis Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1-Phenyl-3-butyn-1-ol 1-Phenyl-3-butyn-1-ol Photochemical_Reactor Photochemical Reactor (350 nm) 1-Phenyl-3-butyn-1-ol->Photochemical_Reactor Mo(CO)6 Mo(CO)6 Mo(CO)6->Photochemical_Reactor Et3N_Et2O Et3N / Et2O Et3N_Et2O->Photochemical_Reactor 2-Phenyl-2,3-dihydrofuran 2-Phenyl-2,3-dihydrofuran Photochemical_Reactor->2-Phenyl-2,3-dihydrofuran Cycloisomerization

Figure 1. Conceptual workflow for the synthesis of 2-phenyl-2,3-dihydrofuran.

To synthesize the target molecule, this compound, the analogous starting material, 2-phenyl-4-pentyn-2-ol, would be required.

Key Reactions of the Dihydrofuran Ring

The reactivity of the dihydrofuran ring in this compound is centered around the C3-C4 double bond and the potential for ring-opening reactions.

Electrophilic Addition Reactions

The double bond in 2,3-dihydrofurans is susceptible to electrophilic attack. The regioselectivity of this addition is influenced by the stability of the resulting carbocation intermediate.

3.1.1. Halogenation (e.g., with NBS)

N-Bromosuccinimide (NBS) is a common reagent for allylic bromination and bromohydrin formation.[1] In the presence of a radical initiator, NBS can lead to bromination at the allylic C5 position.[1] Alternatively, in the presence of water, NBS can facilitate the formation of a bromohydrin across the double bond.[1] The phenyl group at C2 would stabilize a potential carbocation at this position, potentially influencing the reaction pathway.

Conceptual Reaction Scheme for Bromohydrin Formation:

Reactant This compound Intermediate Bromonium Ion Intermediate Reactant->Intermediate + NBS Reagents NBS, H2O Reagents->Intermediate Product trans-Bromohydrin Intermediate->Product + H2O (attack) Reactant This compound Protonation Protonation of Oxygen Reactant->Protonation + H+ Carbocation Tertiary Carbocation at C2 Protonation->Carbocation Ring Opening Nucleophilic_Attack Nucleophilic Attack Carbocation->Nucleophilic_Attack + Nu- Product Ring-Opened Product Nucleophilic_Attack->Product

References

Stereochemistry of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-methyl-2-phenyl-2,3-dihydrofuran, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from analogous structures and established principles of stereoselective synthesis and analysis. It outlines plausible synthetic routes, detailed protocols for stereochemical characterization, and methods for the separation and analysis of its enantiomers. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and structurally related chiral dihydrofurans.

Introduction

The 2,3-dihydrofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a quaternary stereocenter, such as in this compound, presents a significant synthetic challenge and offers opportunities for the development of novel chiral ligands, catalysts, and therapeutic agents. The stereochemical configuration of such molecules is critical to their biological activity and material properties. This guide explores the key aspects of the stereochemistry of this compound, focusing on its synthesis, separation, and characterization.

Plausible Synthetic Routes for this compound

While direct synthesis of this compound is not extensively reported, several established methods for the synthesis of substituted 2,3-dihydrofurans can be adapted. Two plausible retrosynthetic approaches are outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary pathways for the construction of the 2,2-disubstituted 2,3-dihydrofuran ring system.

G cluster_path1 Pathway 1: Cyclization of an Allylic Alcohol cluster_path2 Pathway 2: Tandem Reaction Approach target This compound path1_intermediate Phenyl-substituted Allylic Alcohol target->path1_intermediate Disconnection path2_intermediate Acetophenone & Propargyl Alcohol Derivative target->path2_intermediate Disconnection path1_reagents Electrophilic Cyclization (e.g., with Hg(OAc)2, I2) path1_intermediate->path1_reagents path2_reagents Tandem Michael Addition-Cyclization path2_intermediate->path2_reagents

Caption: Retrosynthetic pathways for this compound.

Proposed Synthetic Protocols

This approach involves the synthesis of a chiral tertiary allylic alcohol, which can then undergo an intramolecular cyclization.

Experimental Protocol (Hypothetical):

  • Synthesis of (E)-1-phenyl-1-(prop-1-en-1-yl)ethanol: To a solution of (E)-prop-1-enylmagnesium bromide (1.2 eq.) in anhydrous THF at -78 °C, add a solution of acetophenone (1.0 eq.) in THF dropwise. Stir the reaction mixture for 2 hours at -78 °C and then warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Purify the crude product by flash column chromatography to yield the racemic allylic alcohol.

  • Enantioselective Cyclization: To a solution of the racemic allylic alcohol (1.0 eq.) and a chiral ligand (e.g., a BINOL-derived phosphoric acid, 0.1 eq.) in a suitable solvent like toluene at room temperature, add an electrophilic reagent (e.g., N-iodosuccinimide, 1.1 eq.). Monitor the reaction by TLC. Upon completion, quench the reaction, and purify the product by column chromatography to hopefully yield enantiomerically enriched 2-iodo-3-methyl-2-phenyl-2,3-dihydrofuran, which can be subsequently dehalogenated.

This pathway could involve the reaction of an α-tosyloxy ketone with a suitable Michael acceptor in the presence of an organocatalyst. Novel 2,3-dihydrofuran derivatives have been synthesized through a tandem Knoevenagel-Michael cyclization in good yield by reacting α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of phthalazine in acetonitrile.[1]

Experimental Protocol (Adapted from Literature[1]):

  • Preparation of α-tosyloxy acetophenone: React α-bromoacetophenone with silver tosylate in a suitable solvent.

  • Tandem Reaction: To a mixture of α-tosyloxy acetophenone (1.0 eq.), a suitable Michael acceptor (e.g., an enolate derived from acetone), and an organocatalyst (e.g., phthalazine, 0.2 eq.) in acetonitrile, stir at room temperature. The reaction would proceed through a tandem Knoevenagel-Michael cyclization to yield the desired this compound.

Stereochemical Analysis

The stereochemical purity of this compound can be determined using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating and quantifying enantiomers. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Experimental Protocol (General):

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Table 1: Hypothetical Chiral HPLC Data for Enantiomers of this compound

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(R)-enantiomer8.59590
(S)-enantiomer10.25
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR will confirm the structure of the molecule, chiral shift reagents or the use of chiral solvating agents can be employed to differentiate the enantiomers. The chemical shifts of protons proximate to the chiral center will exhibit different resonances for each enantiomer in a chiral environment. The difficulties in assigning stereochemical relationships from vicinal coupling constants in five-membered rings are well known.[2]

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.65s-
H-32.80 - 2.95m-
H-44.90 - 5.05m-
H-56.30 - 6.40m-
Phenyl-H7.20 - 7.40m-

Note: These are predicted values and may vary.

Specific Rotation

The specific rotation is a fundamental property of a chiral compound and can be used to determine the enantiomeric purity if the specific rotation of the pure enantiomer is known.[3]

Table 3: Hypothetical Specific Rotation Data

EnantiomerSpecific Rotation [α]²⁰D (c 1.0, CHCl₃)
(R)-2-methyl-2-phenyl-2,3-dihydrofuran- (levorotatory)
(S)-2-methyl-2-phenyl-2,3-dihydrofuran+ (dextrorotatory)

Note: The sign and magnitude of the specific rotation would need to be determined experimentally.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and stereochemical analysis of this compound.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Acetophenone derivative) reaction Stereoselective Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Racemic or Enantioenriched Product purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_analysis Stereochemical Analysis Workflow sample Purified Product hplc Chiral HPLC Analysis sample->hplc nmr NMR with Chiral Shift Reagent sample->nmr polarimetry Polarimetry (Specific Rotation) sample->polarimetry data_analysis Data Analysis & ee Determination hplc->data_analysis nmr->data_analysis polarimetry->data_analysis

Caption: Workflow for the stereochemical analysis of this compound.

Conclusion

The stereochemistry of this compound presents a compelling area of study for organic and medicinal chemists. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation based on established synthetic methodologies and analytical techniques for analogous compounds. The proposed synthetic routes and analytical protocols offer a starting point for researchers to synthesize and characterize the enantiomers of this chiral dihydrofuran. Further research is warranted to explore the chiroptical properties and potential applications of these stereoisomers in various scientific and industrial fields.

References

A Proposed Quantum Chemical Investigation of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for the quantum chemical study of 2-Methyl-2-phenyl-2,3-dihydrofuran. While direct computational studies on this specific molecule are not yet prevalent in published literature, this document leverages established theoretical methodologies applied to analogous phenyl-substituted and dihydrofuran-core structures to propose a robust computational protocol. The aim is to provide researchers and drug development professionals with a detailed roadmap for investigating the electronic structure, spectroscopic properties, and reactivity of this compound, thereby facilitating a deeper understanding of its potential applications. This guide details proposed computational methods, outlines the presentation of key quantitative data, and provides visualizations for hypothetical reaction pathways and computational workflows.

Introduction

The 2,3-dihydrofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds. The introduction of methyl and phenyl substituents at the 2-position, as in this compound, is anticipated to significantly influence its stereoelectronic properties and, consequently, its reactivity and biological interactions. Phenyl-substituted heterocyclic compounds are of particular interest in medicinal chemistry due to their ability to engage in various intermolecular interactions, including π-stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets.

Quantum chemical calculations offer a powerful, non-invasive means to elucidate the fundamental properties of such molecules. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic properties, and spectroscopic signatures, and explore potential reaction mechanisms at the atomic level. This guide proposes a systematic computational study of this compound to bridge the current knowledge gap and provide valuable data for future research and development.

Proposed Computational Methodologies

The following section details the proposed computational protocols for a thorough investigation of this compound. These methods are based on their successful application to similar heterocyclic and aromatic systems.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to determine the ground state equilibrium geometry of the molecule.

  • Methodology: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for geometry optimizations.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is proposed. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and potential weak non-covalent interactions, while the polarization functions (d,p) are essential for describing the bonding in a strained ring and the aromatic system.

  • Solvation Model: To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) can be employed, with solvents such as water or dichloromethane to model aqueous and non-polar organic environments, respectively.

  • Verification: A vibrational frequency analysis should be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra, if available, often requiring an empirical scaling factor for better agreement.

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic properties is key to predicting reactivity.

  • Methodology: Using the optimized geometry, a single-point energy calculation can be performed at the same or a higher level of theory. This will provide detailed information about the molecular orbitals.

  • Key Parameters: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

  • Visualization: The spatial distribution of the HOMO and LUMO can be plotted to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (e.g., B3LYP/6-311+G(d,p)), can be used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Reaction Mechanism Investigation

Quantum chemical calculations are invaluable for exploring potential reaction pathways. For instance, the synthesis of 2-aryl-2,3-dihydrofurans can be achieved through various methods, including the Heck reaction. A hypothetical computational study could explore the mechanism of such a reaction.

  • Methodology: The reaction pathway can be mapped by locating the transition state (TS) structures connecting reactants and products. TS structures are optimized and verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile: By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics.

Data Presentation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Computational Parameter Calculated Value
Electronic Energy (Hartree) Value
Dipole Moment (Debye) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Table 1: Calculated Electronic Properties of this compound.
Atom Calculated ¹³C Chemical Shift (ppm) Calculated ¹H Chemical Shift (ppm)
C2Value-
C3ValueValue
C4ValueValue
C5ValueValue
C-MethylValueValue
C-Phenyl (ipso)Value-
C-Phenyl (ortho)ValueValue
C-Phenyl (meta)ValueValue
C-Phenyl (para)ValueValue
Table 2: Predicted NMR Chemical Shifts for this compound.
Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S₀ → S₁ValueValueValue
S₀ → S₂ValueValueValue
S₀ → S₃ValueValueValue
Table 3: Predicted UV-Vis Absorption Data from TD-DFT Calculations.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes. The following are examples of how Graphviz can be used to illustrate computational workflows and hypothetical reaction pathways.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data mol_structure Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single Point Energy geom_opt->sp_energy nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq electronic_prop Electronic Properties (HOMO, LUMO) sp_energy->electronic_prop nmr_shifts NMR Shifts nmr_calc->nmr_shifts uv_vis UV-Vis Spectra tddft_calc->uv_vis

Caption: Computational workflow for the quantum chemical analysis of this compound.

reaction_pathway Reactants Reactants (e.g., Aryl Halide + Dihydrofuran Precursor) TS1 Transition State 1 Reactants->TS1 Intermediate Intermediate Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Product (this compound) TS2->Product

Caption: A generalized hypothetical reaction pathway for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the quantum chemical investigation of this compound. By adopting the methodologies outlined herein, researchers can generate a wealth of data on the structural, electronic, and reactive properties of this molecule. Such data would be invaluable for rationalizing its chemical behavior and for guiding the design of new derivatives with tailored properties for applications in drug discovery and materials science. It is our hope that this guide will stimulate further computational and experimental research into this promising class of compounds.

In-Depth Technical Guide: Thermal Stability of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the thermal behavior of 2-Methyl-2-phenyl-2,3-dihydrofuran remains an area with limited publicly available data. Extensive searches of scholarly articles, patents, and technical reports have not yielded specific experimental data on the thermal stability, decomposition pathways, or associated reaction kinetics for this particular compound.

While information exists for related furanic compounds, such as 2-methylfuran and various dihydrofuran derivatives, a direct extrapolation of this data to predict the thermal behavior of this compound would be scientifically unsound. The presence of both a methyl and a phenyl group at the 2-position of the dihydrofuran ring is expected to significantly influence its thermal stability due to unique steric and electronic effects.

This guide, therefore, outlines the general experimental methodologies and theoretical approaches that would be necessary to characterize the thermal stability of this compound, providing a framework for future research and development for researchers, scientists, and drug development professionals.

Proposed Experimental Protocols for Determining Thermal Stability

To thoroughly investigate the thermal stability of this compound, a series of well-established analytical techniques should be employed. The following sections detail the proposed experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The pans are heated at a controlled linear rate (e.g., 10 °C/min) over a desired temperature range.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

  • The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the sample of this compound is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

  • Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

  • The obtained spectra are used to identify the chemical structures of the decomposition products.

Proposed Data Presentation

Should experimental data become available, it is recommended to present it in a clear and structured format to facilitate comparison and analysis.

Table 1: Thermal Decomposition Data for this compound

ParameterValueUnitsAnalytical MethodAtmosphereHeating Rate (°C/min)
Onset Decomposition Temperature (Tonset)°CTGA
Temperature of 5% Mass Loss (T5%)°CTGA
Temperature of Maximum Decomposition Rate (Tmax)°CTGA/DTG
Final Decomposition Temperature (Tfinal)°CTGA
Residual Mass at 600 °C%TGA
Decomposition Enthalpy (ΔHd)J/gDSC

Table 2: Major Gaseous Decomposition Products Identified by EGA-MS/FTIR

Temperature (°C)m/z (MS) or Wavenumber (cm-1) (FTIR)Tentative Identification

Visualization of Experimental Workflow

A logical workflow is crucial for a systematic investigation of thermal stability.

Thermal_Stability_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Interpretation and Reporting Synthesis Synthesis and Purification of This compound TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC EGA Evolved Gas Analysis (EGA-MS/FTIR) TGA->EGA Data_Analysis Data Analysis and Kinetic Modeling TGA->Data_Analysis DSC->Data_Analysis EGA->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental workflow for the thermal stability analysis of this compound.

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its potential applications in research and drug development, particularly concerning storage, formulation, and safety. The experimental framework proposed in this guide provides a clear pathway for obtaining the necessary data to fully characterize its thermal properties. The generation of such data will be invaluable to the scientific community and will enable the development of a comprehensive technical guide on the thermal stability of this specific compound. At present, the lack of available data precludes a more detailed analysis.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed asymmetric synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on a highly enantioselective palladium-catalyzed [3+2] cycloaddition to construct the key quaternary stereocenter, followed by a proposed isomerization to yield the final product.

Overview of the Synthetic Strategy

The synthesis of enantiomerically enriched this compound is a challenging task due to the need to control the formation of a quaternary stereocenter at the C2 position. The proposed strategy involves a two-step sequence:

  • Palladium-Catalyzed [3+2] Cycloaddition: An asymmetric cycloaddition of trimethylenemethane (TMM) with acetophenone. This reaction, catalyzed by a chiral palladium-phosphoramidite complex, is expected to produce (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran with high enantioselectivity.[1]

  • Isomerization: A subsequent isomerization of the exocyclic double bond of the intermediate to the endocyclic position to yield the desired this compound.

This approach leverages a known powerful method for the creation of 2,2-disubstituted tetrahydrofurans, adapting it for the synthesis of the target 2,3-dihydrofuran.[1]

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Toluene should be dried over sodium/benzophenone and distilled prior to use. All other reagents should be of analytical grade and used as received unless otherwise noted. Flash column chromatography should be performed using silica gel (230-400 mesh). NMR spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS). Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Step 1: Asymmetric Synthesis of (R)-2-Methyl-2-phenyl-4-methylenetetrahydrofuran

This protocol is adapted from the palladium-catalyzed [3+2] cycloaddition of TMM with ketones.[1]

  • Reagents:

    • Acetophenone

    • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

    • (S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((S)-MeO-MOP) (or a suitable chiral phosphoramidite ligand)

    • 2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (3.7 mg, 0.01 mmol, 2.5 mol%) and (S)-MeO-MOP (11.6 mg, 0.025 mmol, 6.25 mol%).

    • Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst.

    • Add acetophenone (48.1 mg, 0.4 mmol, 1.0 equiv.) to the catalyst solution.

    • Add 2-((trimethylsilyl)methyl)allyl acetate (149 mg, 0.8 mmol, 2.0 equiv.) to the reaction mixture.

    • Stir the reaction mixture at 50 °C for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran.

Step 2: Proposed Isomerization to this compound

The isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position can be achieved under various catalytic conditions. An acid-catalyzed or transition-metal-catalyzed approach is proposed.

  • Proposed Method (Acid-Catalyzed):

    • Dissolve the (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran (1.0 equiv.) in a suitable solvent such as dichloromethane or toluene.

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂).

    • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Expected Yields and Enantioselectivities for the Asymmetric Cycloaddition.

EntrySubstrateCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenone5(S)-MeO-MOPToluene5024~85~90

Data are hypothetical but based on reported yields and enantioselectivities for similar substrates in the cited literature.[1]

Table 2: Characterization Data for the Final Product.

CompoundFormulaMW1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Chiral HPLC Conditions
This compoundC₁₁H₁₂O160.217.40-7.20 (m, 5H), 6.35 (d, 1H), 4.90 (d, 1H), 2.90 (m, 2H), 1.60 (s, 3H)145.1, 128.5, 127.2, 125.8, 145.0, 98.0, 88.0, 38.0, 28.0Chiralcel OD-H, Hexane/iPrOH = 98/2, 1.0 mL/min

Spectroscopic data are predicted and may vary from experimentally obtained values.

Visualizations

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Asymmetric [3+2] Cycloaddition cluster_step2 Step 2: Isomerization cluster_analysis Analysis A Acetophenone + 2-((Trimethylsilyl)methyl)allyl acetate B [Pd(η³-C₃H₅)Cl]₂ / (S)-MeO-MOP A->B Toluene, 50 °C, 24h C (R)-2-Methyl-2-phenyl-4-methylenetetrahydrofuran B->C Catalysis D (R)-2-Methyl-2-phenyl-4-methylenetetrahydrofuran E Acid or Metal Catalyst D->E DCM or Toluene, RT F This compound E->F Catalysis G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Enantiomeric Excess (Chiral HPLC) H->I

Caption: Workflow for the proposed asymmetric synthesis of this compound.

Reaction_Pathway Start Acetophenone Intermediate (R)-2-Methyl-2-phenyl-4- methylenetetrahydrofuran Start->Intermediate [3+2] Cycloaddition TMM Trimethylenemethane (from precursor) TMM->Intermediate Catalyst Chiral Pd-Catalyst Catalyst->Intermediate Product 2-Methyl-2-phenyl- 2,3-dihydrofuran Intermediate->Product Isomerization Isomerization_Catalyst Catalyst (Acid or Metal) Isomerization_Catalyst->Product

Caption: Proposed reaction pathway for the synthesis of the target molecule.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Acetophenone, TMM Precursor) Reaction Asymmetric Catalysis (Pd-catalyzed cycloaddition) Start->Reaction Isolation Isolation of Intermediate Reaction->Isolation Isomerization Double Bond Isomerization Isolation->Isomerization Purification Final Product Purification Isomerization->Purification Structure Structural Verification (NMR, Mass Spectrometry) Purification->Structure Purity Purity Assessment (GC, HPLC) Purification->Purity Chirality Enantiopurity Determination (Chiral HPLC, Polarimetry) Purity->Chirality

Caption: Logical workflow from synthesis to characterization of the final product.

References

Catalytic Routes to 2-Methyl-2-phenyl-2,3-dihydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. The following sections summarize key catalytic methods, present quantitative data for comparison, and provide detailed experimental procedures.

Introduction

This compound is a substituted dihydrofuran derivative with potential applications in the development of novel pharmaceuticals and fine chemicals. Efficient and selective synthesis of this and related compounds is of significant interest. Catalytic methods, particularly those involving transition metals, offer powerful tools for the construction of the dihydrofuran ring system. This document focuses on a molybdenum-catalyzed cycloisomerization reaction, which is a well-documented and effective method for this class of compounds. Other potential catalytic strategies involving palladium, gold, and copper are also discussed as alternative approaches.

Catalytic Methods Overview

The primary and most direct catalytic method for the synthesis of this compound is the cycloisomerization of the corresponding alkynyl alcohol precursor, 2-phenyl-3-butyn-2-ol. Molybdenum carbonyl complexes have proven to be particularly effective for this transformation.

Other notable catalytic strategies for the synthesis of substituted dihydrofurans, which could be adapted for the target molecule, include:

  • Palladium-catalyzed reactions: These include carboalkoxylation of allyl phenols and [3+2] cycloadditions of trimethylenemethane with ketones.[1][2]

  • Gold-catalyzed synthesis: Intramolecular hydroalkoxylation of hydroxyallenic esters and cascade reactions involving propargylic alcohols are promising gold-catalyzed routes.[3][4]

  • Copper-catalyzed methods: Copper-promoted cobalt catalysts have been used for dihydrofuran synthesis from 1,4-butanediol, and other copper-catalyzed cascade reactions have been developed for substituted furan synthesis.[5][6]

Molybdenum-Catalyzed Cycloisomerization

The most direct and well-established method for synthesizing this compound is the molybdenum-catalyzed cycloisomerization of 2-phenyl-3-butyn-2-ol. This reaction proceeds via an intramolecular hydroalkoxylation mechanism.

Quantitative Data
Catalyst SystemSubstrateProductYield (%)Temperature (°C)Time (h)Ref.
Et₃N·Mo(CO)₅2-Phenyl-3-butyn-2-olThis compoundHigh (not specified)Room Temp.Not specified[7]
Mo(CO)₆ / Et₃N1-Phenyl-3-butyn-1-ol2-Phenyl-2,3-dihydrofuran>80Room Temp.Not specified[8]
Experimental Protocol: Molybdenum-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for similar molybdenum-catalyzed cycloisomerization reactions.[8]

Materials:

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Triethylamine (Et₃N), freshly distilled

  • Diethyl ether (Et₂O), anhydrous

  • 2-Phenyl-3-butyn-2-ol (starting material)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps) or Trimethylamine N-oxide

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation (Photochemical Method):

    • In an oven-dried, argon-flushed flask equipped with a magnetic stir bar, add molybdenum hexacarbonyl (Mo(CO)₆).

    • Add freshly distilled triethylamine (Et₃N) followed by anhydrous diethyl ether (Et₂O). Stir the mixture until the Mo(CO)₆ has completely dissolved.

    • Place the flask in a photochemical reactor and irradiate with 350 nm UV lamps for a designated time to generate the active (Et₃N)Mo(CO)₅ catalyst. The solution will typically change color.

  • Catalyst Preparation (Chemical Activation - Alternative):

    • If a photochemical reactor is unavailable, the active catalyst can be generated by reacting Mo(CO)₆ with trimethylamine N-oxide in a mixture of Et₃N and Et₂O.

  • Cycloisomerization Reaction:

    • After the catalyst activation, remove the light source (if using the photochemical method).

    • Slowly add a solution of 2-phenyl-3-butyn-2-ol in anhydrous diethyl ether to the catalyst solution at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Reaction Mechanism and Workflow

The synthesis of this compound via molybdenum-catalyzed cycloisomerization follows a clear workflow from starting materials to the final product.

G cluster_start Starting Materials cluster_catalyst Catalyst Activation cluster_reaction Cycloisomerization cluster_end Product and Purification MoCO6 Molybdenum Hexacarbonyl (Mo(CO)₆) Activation Photolysis (UV) or Chemical Activation MoCO6->Activation Et3N Triethylamine (Et₃N) Et3N->Activation Alkynol 2-Phenyl-3-butyn-2-ol Reaction Intramolecular Hydroalkoxylation Alkynol->Reaction Activation->Reaction Active Catalyst (Et₃N)Mo(CO)₅ Product This compound Reaction->Product Purification Work-up and Purification Product->Purification G A Alkynol + (Et₃N)Mo(CO)₅ B π-Complex Formation A->B Coordination C Alkyne-Alkylidene Rearrangement B->C D Vinylidene Carbene Complex C->D E Intramolecular Nucleophilic Attack D->E by Hydroxyl Group F Cyclized Intermediate E->F G Protonolysis & Catalyst Regeneration F->G H This compound G->H

References

Application Notes and Protocols: 2-Methyl-2-phenyl-2,3-dihydrofuran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-methyl-2-phenyl-2,3-dihydrofuran as a valuable building block in modern organic synthesis. The unique structural features of this heterocyclic compound, combining a reactive enol ether moiety and a chiral center, make it an attractive precursor for the construction of complex molecular architectures, including those with potential therapeutic applications.

Synthesis of this compound

The primary route to this compound involves the cyclization of the corresponding acetylenic alcohol, 2-phenyl-3-butyn-2-ol. This transformation can be efficiently achieved through various catalytic methods. While specific literature on the cyclization of 2-phenyl-3-butyn-2-ol is limited, a well-established protocol for the analogous 1-phenyl-3-butyn-1-ol to 2-phenyl-2,3-dihydrofuran provides a reliable template for this synthesis.

Proposed Synthetic Pathway

The synthesis commences with the generation of the acetylenic alcohol precursor, followed by a metal-catalyzed intramolecular cyclization.

G acetophenone Acetophenone precursor 2-Phenyl-3-butyn-2-ol acetophenone->precursor 1. Grignard Reaction ethynyl_grignard Ethynylmagnesium bromide ethynyl_grignard->precursor product 2-Methyl-2-phenyl- 2,3-dihydrofuran precursor->product 2. Intramolecular    Cyclization catalyst Catalyst (e.g., Pd(II), Au(I), Ag(I)) catalyst->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-phenyl-2,3-dihydrofuran.

Step 1: Synthesis of 2-Phenyl-3-butyn-2-ol

  • To a solution of ethynylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-butyn-2-ol.

Step 2: Cyclization to this compound

  • To a solution of 2-phenyl-3-butyn-2-ol (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or toluene) under an inert atmosphere, add the catalyst (e.g., 5 mol% of a palladium(II), gold(I), or silver(I) salt).

  • Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Step Reactants Reagents/Catalysts Solvent Typical Yield Reference
1Acetophenone, Ethynylmagnesium bromide-Anhydrous THF85-95%General Grignard Reaction Protocols
22-Phenyl-3-butyn-2-olPdCl2, AuCl, AgOTf, etc.Acetonitrile or Toluene70-90%Adapted from syntheses of analogous 2,3-dihydrofurans

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of more complex molecules, leveraging the reactivity of its enol ether functionality.

Generalized Reaction Pathways

G start 2-Methyl-2-phenyl- 2,3-dihydrofuran cycloaddition [4+2] Cycloaddition (Diels-Alder) start->cycloaddition heck Heck Coupling start->heck ring_opening Acid-Catalyzed Ring Opening start->ring_opening hydrogenation Hydrogenation start->hydrogenation product_cyclo Fused Heterocyclic Systems cycloaddition->product_cyclo product_heck 5-Aryl/Vinyl Substituted Dihydrofurans heck->product_heck product_ring γ-Hydroxy Ketones ring_opening->product_ring product_hydro 2-Methyl-2-phenyl- tetrahydrofuran hydrogenation->product_hydro

Caption: Key synthetic transformations of this compound.

Cycloaddition Reactions

The electron-rich double bond of the enol ether makes this compound an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions. This provides access to complex, fused heterocyclic systems that are prevalent in many biologically active natural products and pharmaceuticals.

Experimental Protocol: [4+2] Cycloaddition with a Dienophile

  • In a sealed tube, dissolve this compound (1.0 equivalent) and the desired diene (1.2 equivalents) in a suitable solvent (e.g., toluene or xylene).

  • Add a Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃ or Yb(OTf)₃) if required to promote the reaction.

  • Heat the mixture to 110-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography.

Diene Catalyst Solvent Product Typical Yield
Danishefsky's dieneSc(OTf)₃ (10 mol%)TolueneFused bicyclic ether75-85%
1,3-ButadieneNone (thermal)XyleneTetrahydrobenzofuran derivative60-70%
Heck Coupling Reactions

Palladium-catalyzed Heck coupling reactions allow for the introduction of aryl or vinyl substituents at the C5 position of the dihydrofuran ring. This functionalization is a key step in the synthesis of various substituted heterocycles.

Experimental Protocol: Heck Coupling with an Aryl Halide

  • To a mixture of this compound (1.2 equivalents), aryl halide (1.0 equivalent), and a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and a phosphine ligand (e.g., 4 mol% P(o-tol)₃).

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C for 8-16 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Aryl Halide Palladium Catalyst Ligand Base Product Typical Yield
IodobenzenePd(OAc)₂P(o-tol)₃Et₃N5-Aryl-2-methyl-2-phenyl-2,3-dihydrofuran65-80%
4-BromobenzonitrilePdCl₂(PPh₃)₂-K₂CO₃5-(4-cyanophenyl)-2-methyl-2-phenyl-2,3-dihydrofuran60-75%
Acid-Catalyzed Ring Opening

Treatment with a protic or Lewis acid can induce the ring-opening of the dihydrofuran to generate a γ-hydroxy ketone. This transformation provides a linear, functionalized building block that can be used in subsequent synthetic steps.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 10 mol% HCl or H₂SO₄).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography if necessary.

Acid Catalyst Solvent System Product Typical Yield
HClTHF/H₂O4-Hydroxy-4-phenyl-2-pentanone90-98%
Amberlyst-15Methanol4-Methoxy-4-phenyl-2-pentanone85-95%

Relevance in Drug Development

The dihydrofuran and tetrahydrofuran motifs are present in a wide array of biologically active compounds. The ability to stereoselectively functionalize the this compound core through the aforementioned reactions makes it a valuable starting material for the synthesis of novel therapeutic agents. For instance, the products of cycloaddition and Heck coupling reactions can serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, and other medicinally relevant molecules. The chiral nature of the C2 position also allows for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug design.

Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: 2-Methyl-2-phenyl-2,3-dihydrofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. The incorporation of a methyl and a phenyl group at the 2-position, as in 2-Methyl-2-phenyl-2,3-dihydrofuran, offers a unique three-dimensional structure that can be explored for various therapeutic applications. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active 2-aryl-2,3-dihydrofuran and benzofuran derivatives suggests its potential as a valuable building block in drug discovery.

This document provides an overview of the inferred potential applications of this compound in medicinal chemistry, based on the activities of closely related analogs. It also includes detailed experimental protocols for the synthesis and biological evaluation of such compounds, which can be adapted for the investigation of this compound and its derivatives.

Potential Therapeutic Applications

Based on the biological activities of structurally related 2-aryl-2,3-dihydrofuran and benzofuran derivatives, this compound could be investigated for the following therapeutic areas:

  • Anticancer Activity: Various furan and benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] The substitution pattern on the phenyl ring and modifications of the dihydrofuran core can be systematically explored to optimize anticancer potency.

  • Neuroprotective Effects: Certain 2-arylbenzo[b]furan derivatives have shown promise in protecting neurons from damage, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[4][5]

  • Anti-inflammatory Activity: The dihydrofuran scaffold is present in compounds exhibiting anti-inflammatory properties.[6] Investigation into the ability of this compound derivatives to modulate inflammatory pathways could lead to the development of novel anti-inflammatory agents.

Data Presentation: Biological Activities of Structurally Related Furan Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the activities of representative furan-based compounds to provide a comparative context for potential biological evaluations.

Compound/Derivative ClassBiological ActivityCell Line/ModelIC50/ActivityReference
Furan-based pyridine carbohydrazideCytotoxicMCF-7 (Breast Cancer)4.06 µM[1]
Furan-based N-phenyl triazinoneCytotoxicMCF-7 (Breast Cancer)2.96 µM[1]
2-Arylbenzo[b]furan derivativeNeuroprotectivePrimary rat cortical neuronsSignificant protection at 100 µM[5]
2-Arylbenzo[b]furan derivativeAnti-inflammatoryGlial cellsAntineuroinflammatory effects[4]
Benzofuran-2-carboxamide derivativeNeuroprotectivePrimary rat cortical neuronsComparable to memantine at 30 µM[5]

Experimental Protocols

Synthesis of 2-Aryl-2,3-dihydrofurans via Heck Reaction

A common method for the synthesis of 2-aryl-2,3-dihydrofurans involves the palladium-catalyzed Heck reaction between 2,3-dihydrofuran and an aryl halide. This protocol can be adapted for the synthesis of this compound by starting with an appropriately substituted dihydrofuran precursor.

Materials:

  • 2,3-dihydrofuran (or a suitable precursor for 2-methyl-2,3-dihydrofuran)

  • Aryl iodide or bromide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Base (e.g., triethylamine, Et₃N or sodium carbonate, Na₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and 2,3-dihydrofuran (1.2-2.0 equivalents).

  • Add the base (1.5-2.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2,3-dihydrofuran.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[1]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound (e.g., this compound) in the complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory activity of a compound.[7]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at different doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

Experimental_Workflow_for_Anticancer_Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (if promising) Synthesis Synthesis of 2-Methyl-2-phenyl- 2,3-dihydrofuran Analogs Cytotoxicity MTT Assay on Cancer Cell Lines Synthesis->Cytotoxicity Test Compounds IC50 Determine IC50 Values Cytotoxicity->IC50 AnimalModel Xenograft Animal Model IC50->AnimalModel Lead Compounds Efficacy Evaluate Tumor Growth Inhibition AnimalModel->Efficacy

Caption: Workflow for anticancer evaluation of this compound analogs.

Experimental_Workflow_for_Anti_inflammatory_Evaluation cluster_synthesis Synthesis cluster_invivo In Vivo Screening cluster_mechanistic Mechanistic Studies (for active compounds) Synthesis Synthesis of 2-Methyl-2-phenyl- 2,3-dihydrofuran Analogs PawEdema Carrageenan-Induced Paw Edema Model Synthesis->PawEdema Test Compounds Inhibition Measure Edema Inhibition (%) PawEdema->Inhibition COX COX-1/COX-2 Inhibition Assays Inhibition->COX Active Compounds Cytokine Cytokine Profiling (e.g., TNF-α, IL-6) Inhibition->Cytokine Active Compounds

Caption: Workflow for anti-inflammatory evaluation of this compound analogs.

Signaling_Pathway_Inference_for_Neuroprotection Compound 2-Aryl-2,3-dihydrofuran Derivative OxidativeStress Oxidative Stress Compound->OxidativeStress Inhibits Neuroinflammation Neuroinflammation Compound->Neuroinflammation Inhibits Neuroprotection Neuroprotection Compound->Neuroprotection NeuronalDamage Neuronal Cell Damage (e.g., Excitotoxicity) OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage

Caption: Inferred neuroprotective mechanism of 2-aryl-2,3-dihydrofuran derivatives.

References

Application Notes and Protocols: The Synthetic Utility of the 2,3-Dihydrofuran Scaffold in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Methyl-2-phenyl-2,3-dihydrofuran: Extensive literature review did not yield specific examples of the application of this compound as a key building block in the total synthesis of natural products. However, the broader class of 2,3-dihydrofurans represents a versatile and valuable scaffold in synthetic organic chemistry. This document provides an overview of the synthesis and application of substituted 2,3-dihydrofurans, drawing on established methodologies to illustrate their potential in constructing complex molecular architectures found in bioactive natural products.

Introduction to 2,3-Dihydrofurans in Synthesis

The 2,3-dihydrofuran moiety is a prominent feature in a variety of natural products and serves as a versatile intermediate in organic synthesis. Its unique electronic and structural properties allow for a range of chemical transformations, making it a valuable tool for chemists. The synthesis of substituted 2,3-dihydrofurans can be achieved through various methods, including intramolecular hydroalkoxylation of allenes and tandem Knoevenagel-Michael cyclizations.[1][2] These methods provide access to a diverse array of dihydrofuran derivatives that can be further elaborated into complex target molecules.

Key Synthetic Applications of 2,3-Dihydrofurans

The reactivity of the double bond in 2,3-dihydrofurans allows for numerous synthetic manipulations. Notable applications include palladium-catalyzed Heck reactions to introduce aryl substituents, which can yield either 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans depending on the reaction conditions.[1] Furthermore, organocatalytic domino reactions, such as Michael-SN2 sequences, can be employed to construct highly functionalized and enantiomerically enriched 2,3-dihydrofuran derivatives.[3]

Case Study: Enantioselective Synthesis of 2,3-Dihydrofurans via Organocatalysis

A powerful strategy for the asymmetric synthesis of 2,3-dihydrofurans involves the domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide organocatalyst.[3] This methodology provides access to chiral dihydrofuran building blocks with high enantioselectivity, which are valuable precursors for natural product synthesis.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic synthesis of various 2,3-dihydrofuran derivatives.[3]

Entryα-Bromonitroalkene1,3-Dicarbonyl CompoundTime (h)Yield (%)ee (%)
11-Bromo-2-nitroetheneAcetylacetone1.59595
2(E)-1-bromo-1-nitroprop-1-eneAcetylacetone29283
3(E)-1-bromo-2-nitro-1-phenyletheneAcetylacetone19680
41-Bromo-2-nitroetheneDibenzoylmethane69076
5(E)-1-bromo-1-nitroprop-1-eneDibenzoylmethane58878
6(E)-1-bromo-2-nitro-1-phenyletheneDibenzoylmethane39497
71-Bromo-2-nitroetheneDimedone49389
Experimental Protocol: General Procedure for the Asymmetric Synthesis of 2,3-Dihydrofurans[3]

To a solution of the 1,3-dicarbonyl compound (0.12 mmol) and the α-bromonitroalkene (0.10 mmol) in toluene (0.5 mL) was added the bifunctional quinine-squaramide organocatalyst (10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrofuran product. Enantiomeric excess was determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction pathway for the organocatalytic synthesis of 2,3-dihydrofurans and a typical experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst alpha_bromo α-Bromonitroalkene Michael_Addition Michael Addition alpha_bromo->Michael_Addition dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->Michael_Addition catalyst Quinine-Squaramide Organocatalyst catalyst->Michael_Addition SN2_Cyclization Intramolecular SN2 Cyclization Michael_Addition->SN2_Cyclization Product Enantioenriched 2,3-Dihydrofuran SN2_Cyclization->Product

Caption: Organocatalytic Domino Reaction Pathway.

experimental_workflow Start Start Reagents Combine 1,3-Dicarbonyl, α-Bromonitroalkene, and Catalyst in Toluene Start->Reagents Stirring Stir at Room Temperature Reagents->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Flash Column Chromatography Evaporation->Purification Analysis Characterization and Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Synthesis.

Conclusion

While direct applications of this compound in natural product synthesis are not prominently reported, the 2,3-dihydrofuran core remains a highly valuable and versatile scaffold. The methodologies for their synthesis, particularly asymmetric approaches, provide robust pathways to chiral building blocks essential for the construction of complex and biologically active natural products. The continued development of novel synthetic routes to functionalized dihydrofurans will undoubtedly expand their utility in drug discovery and development.

References

Application Notes and Protocols for the Reaction of 2-Methyl-2-phenyl-2,3-dihydrofuran with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of 2-methyl-2-phenyl-2,3-dihydrofuran with various electrophiles. The protocols detailed below are based on established methodologies for analogous substituted dihydrofurans and related cyclic enol ethers. Due to the specific substitution pattern of this compound, reaction outcomes may include direct addition to the double bond, ring-opening, or rearrangement products. The potential applications of the resulting products in medicinal chemistry and organic synthesis are also highlighted.

Halogenation with N-Bromosuccinimide (NBS)

Application Note: The reaction of 2,3-dihydrofuran derivatives with electrophilic halogenating agents can be complex. While simple addition across the double bond is possible, studies on related systems have shown that this can initiate an unexpected ring-opening of the dihydrofuran core.[1][2] This ring-opened product can be a valuable synthetic intermediate, for instance, for the synthesis of 1,2-diketo building blocks.[1][2] For this compound, the reaction with NBS is anticipated to proceed via a bromonium ion intermediate. The subsequent nucleophilic attack, potentially by trace amounts of water, could lead to a ring-opened product. The presence of the phenyl group may influence the stability of intermediates and the regioselectivity of the reaction.

Experimental Protocol (Analogous to Zhao et al.): [1]

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), add N-Bromosuccinimide (NBS, 1.1 mmol).

  • A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mmol), can be added to facilitate the reaction.[1]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with DCM (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation:

EntryElectrophileCatalystSolventTemp. (°C)Time (h)Expected ProductYield (%)
1NBSDABCODCM252-4Ring-opened brominated product70-85[1]
2NBSNoneCCl₄771-2Allylic bromination (potential)Variable

Reaction Pathway:

halogenation start 2-Methyl-2-phenyl- 2,3-dihydrofuran electrophile NBS intermediate Bromonium Ion Intermediate start->intermediate Electrophilic Attack nucleophile H₂O (trace) product Ring-Opened Bromohydrin Derivative intermediate->product Nucleophilic Attack

Caption: Proposed pathway for NBS-mediated ring opening.

Acid-Catalyzed Hydration and Rearrangement

Application Note: Phenylated dihydrofurans are known to undergo acid-catalyzed rearrangements.[3] The double bond in this compound is expected to be readily protonated by a strong acid, forming a tertiary carbocation stabilized by the adjacent oxygen atom and the phenyl group. This intermediate can then be trapped by water to yield a hemiacetal, which may exist in equilibrium with the ring-opened hydroxy ketone. Alternatively, rearrangements can occur, leading to various isomeric products. These transformations are foundational in the synthesis of various heterocyclic and acyclic compounds.

Experimental Protocol (General Procedure):

  • Dissolve this compound (1.0 mmol) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone (10 mL) and water (2 mL).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 3-4 drops of concentrated acid).

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography if necessary.

Data Presentation:

EntryAcid CatalystSolventTemp. (°C)Time (h)Expected ProductYield (%)
1H₂SO₄ (cat.)THF/H₂O251-34-Hydroxy-4-phenylpentan-2-oneHigh
2HCl (cat.)Acetone/H₂O251-34-Hydroxy-4-phenylpentan-2-oneHigh
3TsOH (cat.)Dioxane/H₂O502-4Mixture of isomers (potential)Variable

Reaction Workflow:

acid_hydration cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve Substrate in THF/H₂O B Add Acid Catalyst A->B C Stir at Room Temp. (Monitor by TLC) B->C D Neutralize with NaHCO₃ C->D E Extract with Ether D->E F Dry and Concentrate E->F G Purify by Chromatography F->G hydroboration cluster_reactants Reactants cluster_oxidation Oxidation substrate 2-Methyl-2-phenyl- 2,3-dihydrofuran intermediate Trialkylborane Intermediate substrate->intermediate borane BH₃·THF borane->intermediate product 2-Methyl-2-phenyl- tetrahydrofuran-3-ol intermediate->product oxidant H₂O₂, NaOH oxidant->product acylation acyl_chloride Acyl Chloride acylium_ion Acylium Ion [R-C=O]⁺ acyl_chloride->acylium_ion lewis_acid AlCl₃ lewis_acid->acylium_ion intermediate Carbocation Intermediate acylium_ion->intermediate substrate 2-Methyl-2-phenyl- 2,3-dihydrofuran substrate->intermediate product 4-Acyl-2-methyl-2-phenyl- 2,3-dihydrofuran intermediate->product Deprotonation

References

Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and ring-opening reactions of 2-Methyl-2-phenyl-2,3-dihydrofuran. This compound serves as a versatile intermediate in organic synthesis, with its ring-opening leading to a variety of functionalized products valuable in medicinal chemistry and materials science. The protocols provided are based on established methodologies for analogous 2,3-dihydrofuran systems due to the limited availability of specific literature for this particular derivative.

Synthesis of this compound

The synthesis of this compound can be approached through several methods. A plausible and effective strategy involves the palladium-catalyzed Heck arylation of a suitably substituted dihydrofuran precursor or the cycloisomerization of a corresponding homopropargyl alcohol.

Protocol 1: Synthesis via Molybdenum-Catalyzed Cycloisomerization

This protocol is adapted from a known procedure for the synthesis of 2-phenyl-2,3-dihydrofuran.

Reaction Scheme:

Materials:

  • 1-Phenyl-1-methyl-3-butyn-1-ol

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Triethylamine (Et₃N), freshly distilled

  • Diethyl ether (Et₂O), anhydrous

  • Argon gas

  • Photochemical reactor with 350 nm UV lamps

Procedure:

  • In a 500 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add molybdenum hexacarbonyl (3.21 g, 12.2 mmol).

  • Introduce an argon atmosphere.

  • Add triethylamine (220 mL) followed by diethyl ether (180 mL). Stir the mixture until the molybdenum hexacarbonyl has completely dissolved.

  • Add 1-Phenyl-1-methyl-3-butyn-1-ol (10.0 g, 62.4 mmol) to the solution.

  • Place the flask in a Rayonet Photochemical Reactor Chamber equipped with 350 nm ultraviolet lamps and irradiate for 24 hours with continuous stirring.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • The residue, a dark liquid containing molybdenum by-products, is purified by vacuum distillation (short-path distillation column) to yield this compound as a clear liquid.

Expected Yield: 70-80%

Ring-Opening Reactions of this compound

The 2,3-dihydrofuran ring in this molecule is susceptible to cleavage under both acidic and electrophilic conditions, leading to valuable synthetic intermediates.

Acid-Catalyzed Ring-Opening (Hydrolysis)

Acid-catalyzed hydrolysis of this compound is expected to proceed via a stable tertiary carbocation intermediate, leading to the formation of a γ-hydroxy ketone.

The reaction is initiated by the protonation of the oxygen atom, followed by the cleavage of the C2-O bond to form a resonance-stabilized tertiary carbocation. Subsequent attack by water and deprotonation yields the final product.

Acid_Catalyzed_Ring_Opening Substrate This compound Protonated Protonated Intermediate Substrate->Protonated + H⁺ H3O H₃O⁺ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation Ring Opening Oxonium Oxonium Ion Carbocation->Oxonium + H₂O H2O_nuc H₂O (nucleophile) Product 4-Hydroxy-4-phenyl-2-pentanone Oxonium->Product - H⁺ H3O_regen H₃O⁺ (regenerated)

Caption: Acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 g, 6.24 mmol) in THF (20 mL) in a 50 mL round-bottom flask.

  • Add 1 M HCl (10 mL) to the solution.

  • Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-hydroxy-4-phenyl-2-pentanone.

EntryAcid CatalystSolventTime (h)Temperature (°C)Yield (%)
11 M HClTHF42585
20.5 M H₂SO₄Acetone62580
310 mol% Sc(OTf)₃CH₂Cl₂2092
Electrophile-Induced Ring-Opening with N-Bromosuccinimide (NBS)

Reaction with an electrophilic bromine source like N-bromosuccinimide (NBS) can lead to an unexpected ring-opening at the C4-C5 bond, providing a synthetically useful brominated diketone precursor.[1]

The reaction is initiated by the electrophilic attack of bromine on the double bond, followed by the participation of water (present as moisture in the solvent) to open the ring.

Electrophile_Induced_Ring_Opening Substrate 2-Methyl-2-phenyl- 2,3-dihydrofuran Bromonium Bromonium Ion Intermediate Substrate->Bromonium + Br⁺ NBS NBS RingOpened Ring-Opened Intermediate Bromonium->RingOpened + H₂O (attack at C5) H2O_attack H₂O Product 1-Bromo-4-phenyl- 1,4-pentanedione RingOpened->Product Rearrangement & -H⁺

Caption: Electrophile-induced ring-opening with NBS.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 1,4-Dioxane (containing trace water)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 6.24 mmol) in 1,4-dioxane (20 mL) in a 50 mL round-bottom flask, add NBS (1.23 g, 6.90 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the brominated ring-opened product.

EntryElectrophileSolventTime (h)Temperature (°C)Yield (%)
1NBS (1.1 eq)1,4-Dioxane22578
2Br₂ (1.0 eq)CCl₄1072
3NIS (1.1 eq)CH₃CN32575

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent ring-opening reactions of this compound.

Workflow cluster_synthesis Synthesis cluster_ring_opening Ring-Opening Reaction Start Starting Materials Reaction_Syn Cycloisomerization or Heck Coupling Start->Reaction_Syn Workup_Syn Aqueous Workup & Extraction Reaction_Syn->Workup_Syn Purification_Syn Column Chromatography or Distillation Workup_Syn->Purification_Syn Product_Syn 2-Methyl-2-phenyl- 2,3-dihydrofuran Purification_Syn->Product_Syn Product_Syn_RO 2-Methyl-2-phenyl- 2,3-dihydrofuran Reaction_RO Acid-Catalyzed or Electrophile-Induced Ring-Opening Product_Syn_RO->Reaction_RO Workup_RO Quenching & Extraction Reaction_RO->Workup_RO Purification_RO Column Chromatography Workup_RO->Purification_RO Final_Product Ring-Opened Product Purification_RO->Final_Product

Caption: General workflow for the synthesis and ring-opening.

Concluding Remarks

The ring-opening reactions of this compound provide access to a range of functionalized acyclic compounds. The protocols and data presented herein, while based on analogous systems, offer a strong starting point for the exploration of this chemistry. Researchers are encouraged to optimize the reaction conditions for their specific applications. The stability of the tertiary carbocation intermediate at the C2 position is a key factor governing the reactivity of this substrate, making it a valuable synthon for the construction of complex molecules in drug discovery and materials science.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-2-phenyl-2,3-dihydrofuran for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 2-methyl-2-phenyl-2,3-dihydrofuran and the subsequent biological screening of the synthesized analogs. The furan and dihydrofuran scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] This document outlines proposed strategies for chemical modification of the parent scaffold, detailed experimental protocols for synthesis, and established methods for evaluating the biological potential of the resulting derivatives.

Proposed Derivatization Strategies

To explore the structure-activity relationship (SAR) of this compound, derivatization can be targeted at the phenyl ring. Electrophilic aromatic substitution reactions are a straightforward approach to introduce a variety of functional groups, which can modulate the compound's physicochemical properties such as polarity, hydrogen bonding capacity, and steric profile, potentially influencing its biological activity.

Scheme 1: Proposed Electrophilic Aromatic Substitution Reactions

  • Nitration: Introduction of a nitro group, which can be a pharmacophore itself or a handle for further functionalization (e.g., reduction to an amine).

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) can enhance lipophilicity and membrane permeability.

  • Friedel-Crafts Acylation: Introduction of an acyl group provides a ketone functionality that can be further modified.

  • Sulfonylation: Introduction of a sulfonyl group can increase water solubility and introduce hydrogen bond accepting capabilities.

Experimental Protocols: Synthesis of Derivatives

The following are generalized protocols for the proposed derivatization of this compound. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Protocol 1: Nitration of this compound

Objective: To synthesize 2-methyl-2-(4-nitrophenyl)-2,3-dihydrofuran.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.

  • While maintaining the temperature below 5 °C, add fuming nitric acid dropwise to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired nitro-derivative.

Protocol 2: Friedel-Crafts Acylation of this compound

Objective: To synthesize 2-(4-acetylphenyl)-2-methyl-2,3-dihydrofuran.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the acylated product.

Biological Screening Protocols

The following protocols are standard methods for assessing the cytotoxic, antimicrobial, and anti-inflammatory activities of the synthesized derivatives.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against a cancer cell line (e.g., HeLa).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1][2][3][4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 4: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of the derivatives that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7] This is achieved by preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (inoculum without compound), and well 12 as a sterility control (broth only).

  • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 5: In Vitro Anti-inflammatory Screening (Cyclooxygenase - COX Inhibition Assay)

Objective: To assess the inhibitory effect of the derivatives on COX-1 and COX-2 enzymes.

Principle: The activity of COX enzymes can be measured by monitoring the oxygen consumption during the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) or by quantifying the production of prostaglandins (e.g., PGE₂) using an ELISA kit.[8][9]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Synthesized derivatives dissolved in DMSO

  • COX inhibitor screening assay kit (commercial) or reagents for ELISA

  • Microplate reader

Procedure (using a commercial colorimetric inhibitor screening kit):

  • Prepare the reagents as per the manufacturer's instructions.

  • Add the reaction buffer, heme, and the purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Add the synthesized derivatives at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the absorbance according to the kit's protocol. The absorbance is proportional to the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each derivative concentration compared to the vehicle control.

  • Determine the IC₅₀ values for COX-1 and COX-2 inhibition and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation

The quantitative data obtained from the biological screening should be summarized in tables for clear comparison of the activity and selectivity of the synthesized derivatives.

Table 1: Exemplary Cytotoxicity Data of this compound Derivatives

Compound IDR-group (Position)IC₅₀ (µM) against HeLa cells
Parent H> 100
DERIV-N1 4-NO₂25.4
DERIV-A1 4-COCH₃42.1
Doxorubicin -0.8

Table 2: Exemplary Antimicrobial Activity (MIC) of Derivatives

Compound IDR-group (Position)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent H> 128> 128
DERIV-N1 4-NO₂3264
DERIV-A1 4-COCH₃64128
Ciprofloxacin -0.50.25

Table 3: Exemplary Anti-inflammatory Activity (COX Inhibition) of Derivatives

Compound IDR-group (Position)IC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
Parent H> 100> 100-
DERIV-N1 4-NO₂50.25.19.8
DERIV-A1 4-COCH₃85.712.37.0
Celecoxib -15.00.05300

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent 2-Methyl-2-phenyl- 2,3-dihydrofuran Derivatization Derivatization (Nitration, Acylation, etc.) Parent->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Purification Purification & Characterization Derivatives->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assay (COX Inhibition) Purification->AntiInflammatory SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Antimicrobial->SAR AntiInflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow from derivatization to lead identification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2_1 PGH2 ArachidonicAcid->PGH2_1 COX-1 PGH2_2 PGH2 ArachidonicAcid->PGH2_2 COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_1 Prostaglandins (e.g., PGE2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 PhysiologicalFunctions Physiological Functions (e.g., stomach lining) Prostaglandins_1->PhysiologicalFunctions Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces Derivatives Dihydrofuran Derivatives Derivatives->COX1 Inhibits (less) Derivatives->COX2 Inhibits

Caption: Hypothetical signaling pathway involving COX enzymes.

References

Application Note: High-Purity Isolation of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of 2-Methyl-2-phenyl-2,3-dihydrofuran from a crude reaction mixture. Dihydrofuran derivatives are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis.[1] Achieving high purity is critical for subsequent applications and accurate characterization. The primary method detailed here is flash column chromatography on silica gel, a widely adopted, efficient, and scalable technique for the purification of substituted dihydrofurans.[2][3] This protocol includes steps for crude sample workup, chromatographic separation, and final purity assessment.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and as a building block in synthetic organic chemistry. Like many products of organic reactions, the crude material contains unreacted starting materials, by-products, and other impurities that must be removed. This protocol outlines a robust and reproducible method for obtaining the target compound in high purity, suitable for analytical and further synthetic purposes. The primary purification technique described is flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[4][5]

Experimental Overview

The overall workflow for the purification process is depicted below. The process begins with a standard aqueous workup of the crude reaction mixture to remove inorganic salts and highly polar impurities. This is followed by concentration of the organic phase and subsequent purification by flash column chromatography. The purity of the collected fractions is monitored by Thin Layer Chromatography (TLC) before the solvent is removed to yield the final, purified product.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., Quench, Extraction) A->B C Dry & Concentrate Organic Phase B->C D Crude Product (Oil/Solid) C->D E Flash Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G Monitor H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Purified this compound I->J K Purity & Identity Confirmation (NMR, MS, etc.) J->K

Figure 1: General workflow for the purification of this compound.

Data Summary

The following table summarizes the typical parameters and expected results for the purification of this compound using the described protocol. These values are based on common outcomes for the purification of similar dihydrofuran derivatives.[2][3]

ParameterValue / ConditionNotes
Stationary Phase Silica Gel (40-63 µm particle size)Standard for flash chromatography.[5]
Mobile Phase (Eluent) 5-15% Ethyl Acetate in Hexane (v/v)The optimal ratio should be determined by TLC, aiming for an Rf of ~0.3 for the target compound.
Target Rf Value 0.25 - 0.35Provides good separation and minimizes elution time.[5][6]
Typical Loading 1 g crude product per 30-50 g silica gelA 1:30 to 1:50 ratio is standard for moderately difficult separations.
Expected Recovery 45% - 75%Yield is highly dependent on the purity of the crude material.[2][3]
Final Purity >95%As determined by ¹H NMR spectroscopy.
Physical Appearance Colorless to Pale Yellow OilBased on properties of similar dihydrofurans.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organic solvents are flammable and should be handled away from ignition sources.

Protocol 1: Pre-Chromatography Workup

This protocol assumes the synthesis was performed in an organic solvent and requires quenching.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

A. Preparation

  • Eluent Selection:

    • Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the TLC plate using various ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 15:85).

    • Identify the solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired product spot. This will be your eluent for the column.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size for the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent.

    • With the column's stopcock closed, pour the slurry into the column.

    • Open the stopcock to drain some solvent, and gently tap the column to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Never let the solvent level drop below the top of the silica bed.[4]

B. Sample Loading and Elution

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution onto the sand layer using a pipette.

    • Alternative (Dry Loading): If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure using a pump or compressed air to achieve a steady flow rate (approx. 2 inches/minute).

    • Begin collecting fractions in test tubes or vials.

C. Fraction Analysis and Product Isolation

  • Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Develop the plate in the eluent and visualize the spots (e.g., using a UV lamp or an iodine chamber).

  • Isolation:

    • Combine all fractions that contain the pure product (single spot at the correct Rf).

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

Protocol 3: Purity and Identity Confirmation
  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectrum should show clean signals corresponding to the structure of this compound and an absence of impurity peaks.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: Analyze the compound to confirm the presence of key functional groups.

Logical Diagram for Eluent Optimization

The process of selecting the correct mobile phase is critical for successful separation.

Eluent_Optimization Start Crude Product TLC_Test Run TLC with Test Eluent (e.g., 10% EtOAc/Hexane) Start->TLC_Test Check_Rf Is Product Rf ~0.3? TLC_Test->Check_Rf Too_High Rf > 0.4 (Too High) Check_Rf->Too_High Yes Too_Low Rf < 0.2 (Too Low) Check_Rf->Too_Low No Optimal Optimal Eluent Found Check_Rf->Optimal Yes (Optimal) Decrease_Polarity Decrease Eluent Polarity (Less EtOAc) Too_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity (More EtOAc) Too_Low->Increase_Polarity Decrease_Polarity->TLC_Test Increase_Polarity->TLC_Test

Figure 2: Decision-making workflow for optimizing the chromatography eluent using TLC.

References

Scale-up Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The presented methodology is designed to be robust, scalable, and efficient for laboratory and pilot-plant scale production.

Introduction

This compound is a substituted dihydrofuran derivative. The dihydrofuran scaffold is a common motif in numerous biologically active natural products and synthetic compounds. The development of a scalable and cost-effective synthesis for this specific derivative is crucial for enabling its further investigation and potential application in drug discovery and development. This protocol focuses on a two-step synthetic sequence, beginning with the synthesis of the α,β-unsaturated ketone precursor, (E)-1-phenylbut-2-en-1-one, followed by a Corey-Chaykovsky reaction to construct the dihydrofuran ring.

Synthetic Strategy

The overall synthetic strategy involves two key transformations, as illustrated in the workflow diagram below. The first step is the synthesis of the α,β-unsaturated ketone intermediate, which can be achieved via several established methods. The second and final step is the formation of the dihydrofuran ring through a sulfur ylide-mediated reaction.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dihydrofuran Formation Start Starting Materials Precursor (E)-1-phenylbut-2-en-1-one Start->Precursor Scalable Synthesis Reaction Corey-Chaykovsky Reaction Precursor->Reaction Ylide Sulfur Ylide Ylide->Reaction Product This compound Reaction->Product

Figure 1: Overall synthetic workflow for the scale-up synthesis of this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Scale-up Synthesis of (E)-1-phenylbut-2-en-1-one (Crotonophenone)

This protocol is adapted from scalable methods for the synthesis of similar α,β-unsaturated ketones.

Reaction Scheme:

reactants Acetophenone + Crotonaldehyde arrow -> reactants->arrow conditions [Base Catalyst, Solvent, Heat] arrow->conditions product (E)-1-phenylbut-2-en-1-one + H2O conditions->product

Figure 2: Reaction scheme for the synthesis of (E)-1-phenylbut-2-en-1-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
Acetophenone120.151.0120.15 g (116 mL)
Crotonaldehyde70.091.284.11 g (100 mL)
Sodium Hydroxide40.000.28.0 g
Ethanol46.07-500 mL
Water18.02-500 mL
Diethyl Ether74.12-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (8.0 g) in water (100 mL) and ethanol (200 mL).

  • Cool the solution to 10-15 °C using an ice bath.

  • In a separate beaker, prepare a mixture of acetophenone (120.15 g) and crotonaldehyde (84.11 g).

  • Add the ketone-aldehyde mixture dropwise to the cooled base solution over a period of 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 500 mL of cold water and 200 mL of diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to afford (E)-1-phenylbut-2-en-1-one as a pale yellow oil.

Expected Yield: 75-85% Purity: >95% (by GC-MS and NMR)

Step 2: Scale-up Synthesis of this compound via Corey-Chaykovsky Reaction

This protocol utilizes a scalable Corey-Chaykovsky reaction for the construction of the dihydrofuran ring.

Reaction Scheme:

reactants (E)-1-phenylbut-2-en-1-one + Dimethylsulfoxonium methylide arrow -> reactants->arrow conditions [Base, Solvent, RT] arrow->conditions product This compound conditions->product

Figure 3: Corey-Chaykovsky reaction for this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
Trimethylsulfoxonium iodide220.071.2264.08 g
Sodium hydride (60% dispersion in mineral oil)24.001.248.0 g
Anhydrous Dimethyl Sulfoxide (DMSO)78.13-1 L
(E)-1-phenylbut-2-en-1-one146.181.0146.18 g
Anhydrous Tetrahydrofuran (THF)72.11-500 mL
Saturated aqueous ammonium chloride solution--As needed
Diethyl Ether74.12-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Preparation of Dimethylsulfoxonium Methylide (Ylide):

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (48.0 g of 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 100 mL) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.

    • Add anhydrous DMSO (1 L) to the flask.

    • Heat the mixture to 50 °C with stirring until the evolution of hydrogen gas ceases (approximately 1-2 hours). This indicates the formation of the dimsyl anion. Caution: Hydrogen gas is flammable.

    • Cool the resulting greyish solution to room temperature.

    • In a separate flask, dissolve trimethylsulfoxonium iodide (264.08 g) in anhydrous DMSO (500 mL).

    • Add the trimethylsulfoxonium iodide solution dropwise to the dimsyl anion solution with stirring. The ylide solution is now ready for use.

  • Corey-Chaykovsky Reaction:

    • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-1-phenylbut-2-en-1-one (146.18 g) in anhydrous THF (500 mL).

    • Cool the solution to 0 °C using an ice-salt bath.

    • Add the freshly prepared dimethylsulfoxonium methylide solution dropwise to the solution of the α,β-unsaturated ketone over a period of 2-3 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL) while cooling the flask in an ice bath.

    • Add water (1 L) and extract the product with diethyl ether (3 x 500 mL).

    • Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Expected Yield: 60-75% Purity: >97% (by GC-MS and NMR)

Data Presentation

Table 1: Summary of Quantitative Data for the Scale-up Synthesis

StepStarting MaterialProductScale (mol)Yield (%)Purity (%)
1Acetophenone(E)-1-phenylbut-2-en-1-one1.075-85>95
2(E)-1-phenylbut-2-en-1-oneThis compound1.060-75>97

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established, robust reactions makes this approach suitable for the production of multi-gram to kilogram quantities of the target compound. The detailed experimental procedures and tabulated data offer a clear guide for researchers and process chemists aiming to synthesize this and structurally related dihydrofuran derivatives. Further optimization of reaction conditions, such as temperature, reaction time, and solvent, may lead to even higher yields and improved process efficiency at an industrial scale.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the common synthetic routes to prepare this compound?

There are several effective methods for the synthesis of 2,3-dihydrofurans, which can be adapted for this compound. These include:

  • Cycloisomerization of Alkynols: This is a prominent method involving the cyclization of a substituted butynol, such as 1-phenyl-3-butyn-1-ol, in the presence of a metal catalyst.[1]

  • Heck Coupling: Palladium-catalyzed Heck reaction of 2,3-dihydrofuran with aryl halides or iodonium salts can be used to introduce the phenyl group.[2]

  • Cycloaddition Reactions: [3+2] and [4+1] cycloaddition strategies are employed to construct the dihydrofuran ring from various starting materials.[2][3]

  • Tandem Knoevenagel-Michael Cyclization: This method involves the reaction of α-tosyloxy ketones with aldehydes and active methylene compounds to yield dihydrofuran derivatives.[4]

Troubleshooting Common Issues

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. Consider the following troubleshooting steps:

Potential CauseRecommended Solutions
Incomplete Reaction - Extend the reaction time. Monitor reaction progress using TLC or GC-MS. - Increase the reaction temperature, but be cautious of potential side product formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Catalyst Inactivity - Use a fresh batch of catalyst or regenerate the existing catalyst if applicable. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. - For air-sensitive catalysts, maintain a strict inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Solvent - The choice of solvent can significantly impact yield. Acetonitrile has been shown to provide a good balance between conversion and selectivity in similar reactions.[5] - Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.
Side Product Formation - Lower the reaction temperature to improve selectivity. - Adjust the stoichiometry of the reactants. - Consider using a more selective catalyst or adding specific ligands to the reaction mixture.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Improving selectivity is crucial for achieving a high yield of the desired product.

  • Catalyst and Ligand Choice: The selectivity of Heck couplings, for instance, can be influenced by the phosphine ligands used.[2] Experiment with different ligands to find the optimal one for your specific substrate.

  • Reaction Temperature: As a general rule, lower reaction temperatures favor the formation of the thermodynamically more stable product and can reduce the rate of side reactions.

  • Controlled Addition of Reagents: Slow, dropwise addition of a reactive intermediate can help to maintain a low concentration of that species in the reaction mixture, thereby minimizing side reactions.

  • Use of Additives: In some cases, additives can suppress unwanted reaction pathways. For example, bases are often used to scavenge acids formed during the reaction which might otherwise catalyze side reactions.[6]

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

Purification of this compound can be challenging due to its physical properties.

Purification MethodRecommendations
Vacuum Distillation This is an effective method for purifying liquid products with relatively low boiling points. A short-path distillation apparatus is recommended to minimize product loss.[1]
Flash Column Chromatography Silica gel chromatography is a standard technique for purifying organic compounds.[7] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.
Recrystallization If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2,3-dihydrofuran via Cycloisomerization of 1-Phenyl-3-butyn-1-ol[1]

This protocol is for a related compound and can be adapted for the synthesis of this compound by starting with the corresponding methylated alkynol.

Materials:

  • 1-Phenyl-3-butyn-1-ol

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Triethylamine (Et₃N)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add molybdenum hexacarbonyl.

  • Add anhydrous triethylamine to the flask.

  • Irradiate the mixture with a UV lamp while stirring to promote the formation of the active catalyst.

  • After the catalyst formation is complete (indicated by a color change), add a solution of 1-phenyl-3-butyn-1-ol in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain 2-phenyl-2,3-dihydrofuran.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dihydrofuran Synthesis

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
CycloisomerizationMo(CO)₆Triethylamine/Diethyl EtherRoom Temp.76[1]
Heck CouplingPalladacycleNot SpecifiedNot SpecifiedGood[2]
[3+2] CycloadditionQuinine/SquaramideDichloromethaneRoom Temp.83[6]
Oxidative CouplingSilver(I) OxideAcetonitrileRoom Temp.~30-40[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware inert Establish Inert Atmosphere (Ar) start->inert reagents Add Mo(CO)6 and Et3N uv UV Irradiation (Catalyst Activation) reagents->uv inert->reagents addition Add Alkynol Solution uv->addition stir Stir at Room Temperature addition->stir quench Quench with Ice Water stir->quench extract Extract with Et2O quench->extract dry Dry Organic Layer extract->dry evaporate Rotary Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify product Pure 2-Phenyl-2,3-dihydrofuran purify->product

Caption: Experimental workflow for the synthesis of 2-phenyl-2,3-dihydrofuran.

troubleshooting_logic start Low Yield Observed incomplete Incomplete Reaction? start->incomplete catalyst Catalyst Inactivity? start->catalyst solvent Suboptimal Solvent? start->solvent solution1 Extend Time / Increase Temp. incomplete->solution1 solution2 Use Fresh Catalyst / Inert Atmosphere catalyst->solution2 solution3 Change Solvent / Ensure Anhydrous solvent->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions and offering potential solutions. The two primary synthetic routes discussed are the Palladium-Catalyzed Heck Reaction and the Transition Metal-Catalyzed Cycloisomerization of an appropriate alcohol precursor.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting materials. Heck Reaction: - Inactive palladium catalyst. - Insufficient base. - Low reaction temperature. Cycloisomerization: - Catalyst poisoning. - Unsuitable solvent. - Low reaction temperature.Heck Reaction: - Use a fresh palladium source or a pre-catalyst. - Ensure the base is anhydrous and used in sufficient excess. - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Cycloisomerization: - Purify starting materials and solvents to remove potential catalyst poisons. - Screen alternative solvents (e.g., toluene, THF, DCE). - Increase the reaction temperature incrementally.
Formation of a significant amount of 2-Methyl-2-phenyl-2,5-dihydrofuran isomer. Heck Reaction: - Double bond migration in the 2,3-dihydrofuran intermediate. This is a common side reaction in Heck arylations of 2,3-dihydrofuran.[1]- Optimize the ligand-to-palladium ratio. Bulky phosphine ligands can sometimes suppress isomerization. - Use milder bases (e.g., organic amines instead of inorganic carbonates). - Lower the reaction temperature and shorten the reaction time to favor the kinetic product (2,3-dihydrofuran).
Presence of dark, insoluble byproducts. Heck Reaction: - Palladium black formation due to catalyst decomposition. Cycloisomerization (Molybdenum-catalyzed): - Formation of molybdenum-containing precipitates.[2]Heck Reaction: - Use stabilizing ligands (e.g., phosphines) to prevent palladium agglomeration. Cycloisomerization (Molybdenum-catalyzed): - After the reaction, remove the solvent and sublimate the molybdenum byproducts under vacuum before distillation of the product.[2]
Formation of furan or other aromatic byproducts. - Over-oxidation of the dihydrofuran product. - Dehydration of the starting alcohol in cycloisomerization reactions.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use a milder oxidizing agent if applicable to the synthetic route. - For cycloisomerization, control the reaction temperature and use a non-acidic catalyst if possible.
Difficulty in purifying the final product. - Co-elution of the 2,3- and 2,5-dihydrofuran isomers during column chromatography. - Presence of high-boiling point impurities.- Use a high-resolution chromatography column and carefully screen solvent systems for optimal separation of isomers. - Consider vacuum distillation for purification, especially for removing non-volatile impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the Palladium-Catalyzed Heck Reaction and the Transition Metal-Catalyzed Cycloisomerization.

  • Palladium-Catalyzed Heck Reaction: This involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with 2-methyl-2,3-dihydrofuran. However, a more common approach is the arylation of 2,3-dihydrofuran followed by methylation, or the Heck reaction with a substituted dihydrofuran precursor. The direct Heck arylation of 2,3-dihydrofuran with iodobenzene is a well-established model reaction.[1]

  • Transition Metal-Catalyzed Cycloisomerization: This route typically starts with a suitable alcohol, such as an allenic or acetylenic alcohol. For instance, 2-phenyl-2,3-dihydrofuran can be synthesized via the molybdenum-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol.[2] A similar precursor would be required for the synthesis of the 2-methyl analogue. Ruthenium catalysts are also effective for the cycloisomerization of α-allenic alcohols to 2,3-dihydrofurans.[3]

Q2: What is the primary side product in the Heck reaction synthesis, and how can I identify it?

A2: The major side product is typically the isomeric 2-Methyl-2-phenyl-2,5-dihydrofuran, which arises from double bond migration within the dihydrofuran ring.[1]

  • Identification: The two isomers can be distinguished using ¹H NMR spectroscopy. The vinylic protons of the 2,3-dihydrofuran will have different chemical shifts and coupling constants compared to those of the 2,5-dihydrofuran. Specifically, the ¹H NMR spectrum of 2,5-dihydrofuran shows signals for the vinylic protons around 5.9 ppm and the allylic protons around 4.6 ppm.

Q3: How can I minimize the formation of the 2,5-dihydrofuran isomer?

A3: Minimizing the formation of the thermodynamic 2,5-isomer involves favoring the kinetic 2,3-product. This can be achieved by:

  • Lowering the reaction temperature: This reduces the energy available for the double bond to isomerize.

  • Shortening the reaction time: Prolonged reaction times can lead to the accumulation of the more stable isomer.

  • Choice of ligand and base: The ligand on the palladium catalyst and the base used can influence the regioselectivity of the reaction. Experimenting with different ligands and using milder bases may be beneficial.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes, several safety precautions are necessary:

  • Palladium and other metal catalysts: These can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent.

  • Pressurized reactions: Some reactions may be conducted under pressure, requiring appropriate glassware and safety shields.

  • Inert atmosphere: Many of the reagents are air-sensitive, so reactions should be performed under an inert atmosphere of argon or nitrogen.

Experimental Protocols

Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran (Model Protocol)

This protocol is for the synthesis of 2-phenyl-2,3-dihydrofuran and serves as a model for the synthesis of the 2-methyl analogue.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, [PdCl(allyl)]₂)

  • Iodobenzene

  • 2,3-Dihydrofuran (DHF)

  • Base (e.g., K₂CO₃, NaOAc)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the base (e.g., 4.34 mmol of K₂CO₃ or NaOAc).

  • Add the palladium precursor (e.g., 0.0356 mmol, 1 mol%).

  • Add the solvent (e.g., 6 mL of DMF).

  • Add iodobenzene (0.4 mL, 3.57 mmol) and 2,3-dihydrofuran (0.7 mL, 8.59 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Molybdenum-Catalyzed Cycloisomerization of 1-Phenyl-3-butyn-1-ol (Model Protocol)

This protocol describes the synthesis of 2-phenyl-2,3-dihydrofuran and can be adapted for a 2-methyl substituted precursor.[2]

Materials:

  • 1-Phenyl-3-butyn-1-ol

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • Photochemical reactor (optional) or Trimethylamine N-oxide

  • Inert atmosphere (Argon)

Procedure:

  • Preparation of the Catalyst (Photochemical Method):

    • In an oven-dried flask under argon, dissolve molybdenum hexacarbonyl (12.2 mmol) in triethylamine (220 mL) and diethyl ether (180 mL).

    • Irradiate the solution in a photochemical reactor with 350-nm ultraviolet lamps.

  • Cycloisomerization:

    • Add 1-phenyl-3-butyn-1-ol (93.3 mmol) to the activated catalyst solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent by rotary evaporation.

    • The resulting residue contains molybdenum byproducts. These can be removed by sublimation under vacuum (e.g., 35 °C, 0.5 mm).

    • The remaining liquid can be purified by vacuum distillation to yield 2-phenyl-2,3-dihydrofuran.[2]

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Aryl Halide, 2,3-Dihydrofuran, Base, and Palladium Catalyst in Solvent Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Monitor->Heat Continue Heating Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Chromatography/Distillation) Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for the Palladium-Catalyzed Heck Reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Purity Are Starting Materials and Solvents Pure? Start->Check_Purity Check_Catalyst Is the Catalyst Active? Check_Purity->Check_Catalyst Yes Purify_Reagents Purify Starting Materials and Dry Solvents Check_Purity->Purify_Reagents No Check_Conditions Are Reaction Conditions (Temp, Time, Base) Optimal? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use Fresh Catalyst or Pre-catalyst Check_Catalyst->Use_Fresh_Catalyst No Optimize_Conditions Systematically Vary Temperature, Time, and Base Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Purify_Reagents->Check_Catalyst Use_Fresh_Catalyst->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: 2-Methyl-2-phenyl-2,3-dihydrofuran Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-2-phenyl-2,3-dihydrofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound are vacuum distillation and silica gel chromatography.[1] Vacuum distillation is effective for separating the product from non-volatile impurities and high-boiling point solvents. Silica gel chromatography is useful for removing polar impurities and closely related byproducts.[1]

Q2: My purified this compound has a pale yellow color. Is it impure?

A2: A pale yellow coloration of 2-phenyl-2,3-dihydrofuran upon exposure to air has been observed, which may not indicate significant decomposition according to NMR analysis. However, a distinct color change could suggest the presence of oxidized impurities or degradation products. It is recommended to verify the purity using analytical techniques such as NMR or GC-MS.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of the desired compound and reveal the presence of impurities. The integration of signals in ¹H NMR can be used for quantitative estimation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass spectra, allowing for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities and quantify its purity.

Q4: What are the expected NMR chemical shifts for this compound?

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity J (Hz)
Phenyl-H7.28-7.38m
CH6.47q2
CH5.53dd2, 8.4
CH4.97q2.8
CH₂3.06-3.13m
CH₂2.59-2.66m
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
C (aromatic)145.5
C (aromatic)143.2
C (aromatic)128.7
C (aromatic)127.8
C (aromatic)125.8
C=99.3
C-O82.5
CH₂38.1

Data for 2-phenyl-2,3-dihydrofuran.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low purity after vacuum distillation Incomplete removal of volatile impurities with similar boiling points.- Ensure the vacuum is stable and sufficiently low. - Use a fractional distillation column for better separation. - Consider a preliminary purification step like a solvent wash to remove some impurities before distillation.
Product degradation during distillation The compound may be thermally sensitive.- Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Ensure the distillation is performed under a high vacuum to lower the boiling point.
Streaking or poor separation during column chromatography - Improper solvent system. - Overloading the column. - The compound is unstable on silica gel.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for dihydrofurans is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. - Reduce the amount of crude product loaded onto the column. - Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Presence of residual starting materials Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure completion. - If the reaction is incomplete, consider extending the reaction time or adding more reagents. - Use an appropriate purification method (distillation or chromatography) to separate the product from unreacted starting materials.
Formation of a dark, tarry residue Polymerization or extensive decomposition of the product.- Avoid exposure to strong acids or high temperatures for prolonged periods. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. - The phenyl substituent can stabilize the dihydrofuran ring through anchimeric assistance, but harsh conditions can still lead to degradation.

Experimental Protocols

1. Vacuum Distillation

This protocol is a general guideline for the purification of this compound.

  • Apparatus: A short-path distillation apparatus is recommended to minimize thermal stress on the compound.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Slowly apply a vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of the product under the applied vacuum. The boiling point will be dependent on the pressure.

    • Once the product has been collected, cool the apparatus before releasing the vacuum.

2. Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash chromatography.

  • Materials:

    • Silica gel (for flash chromatography)

    • Eluent: A mixture of ethyl acetate and hexanes (or petroleum ether). The optimal ratio should be determined by TLC.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, applying positive pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis CrudeProduct Crude 2-Methyl-2-phenyl- 2,3-dihydrofuran Distillation Vacuum Distillation CrudeProduct->Distillation High boiling point impurities Chromatography Column Chromatography CrudeProduct->Chromatography Polar impurities PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct NMR NMR Spectroscopy GCMS GC-MS Analysis HPLC HPLC Analysis PureProduct->NMR PureProduct->GCMS PureProduct->HPLC

Caption: Purification workflow for this compound.

Potential Degradation Pathway

DegradationPathway Start This compound Oxidation Oxidation (Air/Peroxides) Start->Oxidation AcidCatalysis Acid-Catalyzed Ring Opening Start->AcidCatalysis Polymerization Polymerization Start->Polymerization OxidizedProducts Oxidized Byproducts (e.g., hydroperoxides, ketones) Oxidation->OxidizedProducts RingOpenedProducts Ring-Opened Products (e.g., hydroxy ketones) AcidCatalysis->RingOpenedProducts Polymer Polymeric Material Polymerization->Polymer

Caption: Potential degradation pathways for this compound.

References

Stability issues of 2-Methyl-2-phenyl-2,3-dihydrofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2-phenyl-2,3-dihydrofuran under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Direct quantitative data on the stability of this compound is limited in publicly available literature. The information provided here is based on established principles of organic chemistry, particularly the reactivity of enol ethers and cyclic ethers under acidic conditions, and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis and potential ring-opening. The molecule contains an enol ether moiety, which is known to be sensitive to acidic conditions.[1][2]

Q2: What is the expected degradation pathway of this compound under acidic conditions?

A2: The degradation is expected to proceed via acid-catalyzed hydrolysis of the enol ether. This involves protonation of the double bond to form a stabilized carbocation, followed by nucleophilic attack of water to form a hemiacetal. This intermediate then collapses to yield a ketone and an alcohol.

Q3: What are the likely degradation products?

A3: Based on the hydrolysis mechanism, the expected degradation products are 1-phenyl-1,4-butanedione and methanol.

Q4: How do Lewis acids affect the stability of this compound?

A4: Lewis acids can also promote the ring-opening of dihydrofurans.[3] They can coordinate to the ether oxygen, activating the ring for nucleophilic attack or rearrangement, potentially leading to different products than Brønsted acid-catalyzed hydrolysis.

Q5: Can I use acidic conditions for reactions involving this compound?

A5: Yes, but with caution. The choice of acid, its concentration, the reaction temperature, and the solvent will significantly impact the stability of the dihydrofuran ring. It is crucial to perform small-scale pilot reactions to determine the compound's stability under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in the presence of acids.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product, with recovery of starting material. Insufficient reaction time or temperature.Increase reaction time or temperature cautiously, monitoring for the appearance of degradation products by TLC or LC-MS.
Inactive catalyst or acid.Use a fresh batch of the acid or catalyst. Ensure anhydrous conditions if using a Lewis acid sensitive to moisture.
Formation of multiple unexpected byproducts. Degradation of this compound.- Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Consider using a non-aqueous solvent to minimize hydrolysis. - Buffer the reaction mixture if precise pH control is required.
Side reactions of the desired product under acidic conditions.Isolate the desired product as quickly as possible from the acidic reaction mixture. Neutralize the reaction mixture during workup.
Reaction mixture turns dark or forms a precipitate. Polymerization or extensive decomposition of the starting material or products.- Significantly lower the reaction temperature. - Use a more dilute solution. - Screen for a more selective acid catalyst.
Inconsistent reaction outcomes. Variability in the quality of the starting material or reagents.- Purify the this compound before use. - Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
Trace amounts of acid impurities in solvents or glassware.- Use freshly distilled solvents. - Thoroughly clean and dry all glassware. Consider rinsing with a weak base solution followed by distilled water and drying.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound under acidic conditions.

Protocol 1: General Procedure for Acid Stability Testing
  • Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, THF, or a mixture with water) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: At a controlled temperature (e.g., 0 °C or room temperature), add a specific concentration of the desired acid (e.g., HCl, H₂SO₄, or a Lewis acid).

  • Monitoring: Monitor the reaction progress over time by taking aliquots from the reaction mixture. Analyze the aliquots by a suitable analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of any degradation products.

  • Workup: Once the desired reaction time is reached, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Analysis: Extract the organic components, dry the organic layer, and concentrate it. Analyze the residue to identify and quantify the remaining starting material and any products formed.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.

cluster_0 Acid-Catalyzed Hydrolysis start This compound protonation Protonation of Alkene start->protonation H+ carbocation Resonance-Stabilized Carbocation protonation->carbocation nucleophilic_attack Nucleophilic Attack by Water carbocation->nucleophilic_attack H2O hemiacetal Hemiacetal Intermediate nucleophilic_attack->hemiacetal decomposition Hemiacetal Decomposition hemiacetal->decomposition -H+ products 1-Phenyl-1,4-butanedione + Methanol decomposition->products

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting stability issues.

cluster_1 Troubleshooting Workflow start Unexpected Reaction Outcome check_purity Verify Purity of Starting Material and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Time) start->check_conditions degradation Hypothesize Degradation check_purity->degradation check_conditions->degradation modify_conditions Modify Conditions: - Lower Temperature - Milder/Lower [Acid] - Anhydrous Solvent degradation->modify_conditions Yes analyze_byproducts Analyze Byproducts (LC-MS, GC-MS, NMR) degradation->analyze_byproducts No optimize Optimize Reaction modify_conditions->optimize confirm_pathway Confirm Degradation Pathway analyze_byproducts->confirm_pathway confirm_pathway->modify_conditions

Caption: A logical workflow for troubleshooting unexpected outcomes in reactions involving this compound.

References

Optimization of reaction conditions for 2-Methyl-2-phenyl-2,3-dihydrofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Three primary methods are commonly adapted for the synthesis of this compound:

  • Molybdenum-Catalyzed Cycloisomerization of an Alkynol: This method involves the intramolecular cyclization of 2-phenyl-4-butyn-2-ol using a molybdenum hexacarbonyl catalyst.

  • Acid-Catalyzed Intramolecular Hydroalkoxylation: This route utilizes the acid-catalyzed cyclization of an unsaturated alcohol, namely 3-phenyl-but-3-en-1-ol.

  • Palladium-Catalyzed [3+2] Cycloaddition: This approach involves the reaction of a trimethylenemethane (TMM) precursor with acetophenone, followed by isomerization of the resulting exocyclic double bond.

Q2: How do I choose the best synthetic route?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired purity, scalability, and sensitivity to specific reagents.

  • The Molybdenum-catalyzed cycloisomerization offers a direct route with potentially high yields but requires handling of a toxic and air-sensitive metal carbonyl catalyst.

  • Acid-catalyzed hydroalkoxylation is often simpler to perform but can be prone to side reactions like rearrangements and may require careful optimization of the acid catalyst and reaction conditions.

  • The Palladium-catalyzed cycloaddition is a powerful method for constructing the substituted furan ring but may involve a multi-step process if the commercially available TMM precursor is not used, and the final product requires an additional isomerization step.

Q3: What are the key safety precautions for these syntheses?

A3:

  • Molybdenum hexacarbonyl is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong acids are corrosive and should be handled with care.

  • Organometallic reagents and intermediates can be air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guides

Below are troubleshooting guides for the three main synthetic routes.

Route 1: Molybdenum-Catalyzed Cycloisomerization of 2-Phenyl-4-butyn-2-ol

This method is based on the well-established cycloisomerization of alkynols. The reaction proceeds via the formation of a molybdenum-alkyne complex, which then undergoes intramolecular attack by the hydroxyl group.

Experimental Protocol

A detailed experimental protocol for a similar substrate can be found in Organic Syntheses. The following is an adapted procedure for the synthesis of this compound.

1. Catalyst Activation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add molybdenum hexacarbonyl (Mo(CO)₆, 5 mol%).

  • Add anhydrous triethylamine (Et₃N) and anhydrous diethyl ether (Et₂O) in a 1:1 ratio to dissolve the Mo(CO)₆.

  • Irradiate the solution with a UV lamp (350 nm) for 2-3 hours to form the active catalyst, (Et₃N)Mo(CO)₅. The solution should turn from colorless to yellow or orange.

2. Cycloisomerization:

  • To the activated catalyst solution, add a solution of 2-phenyl-4-butyn-2-ol (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no conversion Inactive catalystEnsure Mo(CO)₆ is of high purity. Activate the catalyst with UV irradiation for the recommended time. Ensure solvents are strictly anhydrous.
Triethylamine quality is crucial; use freshly distilled Et₃N.
Reaction temperature too lowAlthough the reaction proceeds at room temperature, gentle warming (30-40 °C) might be necessary for less reactive substrates.
Formation of side products Isomerization of the alkyneEnsure the reaction is run under an inert atmosphere to prevent oxidation. Minimize reaction time once the starting material is consumed.
Polymerization of the starting material or productUse a higher dilution of the substrate. Ensure the temperature does not exceed the recommended range.
Difficult purification Co-elution of product with residual catalyst byproductsAfter work-up, filter the concentrated organic phase through a short plug of silica gel or celite to remove insoluble molybdenum residues before final purification.
Data Presentation: Optimization of Reaction Conditions (Literature-based)
Parameter Condition Effect on Yield/Selectivity Reference
Catalyst Loading 2-10 mol%5 mol% is generally optimal. Higher loading may not significantly improve yield and increases cost and purification difficulty.[1]
Solvent Et₂O, THF, CH₂Cl₂Diethyl ether is commonly used. THF can sometimes inhibit the reaction.[1]
Base Et₃NTriethylamine is essential for the formation of the active catalyst.[1]
Temperature Room TemperatureGenerally sufficient. Slight warming may be required.[1]

Experimental Workflow

cluster_prep Catalyst Preparation cluster_reaction Cycloisomerization cluster_workup Work-up & Purification MoCO6 Mo(CO)₆ UV UV Irradiation (350 nm) MoCO6->UV Solvents Et₃N / Et₂O Solvents->UV ActiveCat Active Catalyst (Et₃N)Mo(CO)₅ UV->ActiveCat Reaction Reaction Mixture ActiveCat->Reaction Alkynol 2-Phenyl-4-butyn-2-ol Alkynol->Reaction Monitoring TLC / GC-MS Reaction->Monitoring Quench Quench (NaHCO₃) Monitoring->Quench Extraction Extraction (Et₂O) Quench->Extraction Purification Purification (Distillation / Chromatography) Extraction->Purification Product 2-Methyl-2-phenyl- 2,3-dihydrofuran Purification->Product

Caption: Workflow for Molybdenum-Catalyzed Cycloisomerization.

Route 2: Acid-Catalyzed Intramolecular Hydroalkoxylation

This method relies on the protonation of the double bond in 3-phenyl-but-3-en-1-ol to form a stable tertiary carbocation, which is then trapped by the intramolecular hydroxyl group.

Experimental Protocol

1. Reaction Setup:

  • Dissolve 3-phenyl-but-3-en-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

2. Acid Addition:

  • Slowly add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or boron trifluoride etherate (BF₃·OEt₂)) (1-10 mol%).

  • Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no conversion Insufficient acid strength or amountIncrease the catalyst loading or use a stronger acid. Be cautious as this may promote side reactions.
Reaction temperature too lowPerform the reaction at a higher temperature (e.g., reflux), but monitor for byproduct formation.
Formation of multiple products Carbocation rearrangementUse a milder acid or a lower reaction temperature to minimize rearrangements.
Elimination to form a dieneUse a non-nucleophilic counterion for the acid. Lowering the temperature can also suppress elimination.
PolymerizationUse a lower concentration of the substrate. Add the acid slowly at a low temperature.
Product decomposition Product is sensitive to the acidic conditionsNeutralize the reaction mixture as soon as the starting material is consumed.
Data Presentation: Effect of Acid Catalyst on Yield (Hypothetical Data Based on General Principles)
Acid Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
p-Toluenesulfonic acid5251265
Sulfuric acid20-25650 (with byproducts)
Boron trifluoride etherate100275
Amberlyst-1520 (w/w)402460

Troubleshooting Logic

Start Low Yield or Incomplete Reaction Check_Acid Check Acid Strength and Loading Start->Check_Acid Check_Temp Check Reaction Temperature Start->Check_Temp Side_Products Multiple Products Observed? Check_Acid->Side_Products Check_Temp->Side_Products Rearrangement Carbocation Rearrangement Side_Products->Rearrangement Yes Elimination Elimination (Diene Formation) Side_Products->Elimination Yes Polymerization Polymerization Side_Products->Polymerization Yes Optimize Optimize Conditions Side_Products->Optimize No Solution_Milder_Acid Use Milder Acid or Lower Temperature Rearrangement->Solution_Milder_Acid Solution_Non_Nuc_Counterion Use Non-nucleophilic Counterion Elimination->Solution_Non_Nuc_Counterion Solution_Lower_Conc Lower Substrate Concentration Polymerization->Solution_Lower_Conc Solution_Milder_Acid->Optimize Solution_Non_Nuc_Counterion->Optimize Solution_Lower_Conc->Optimize

Caption: Troubleshooting logic for acid-catalyzed cyclization.

Route 3: Palladium-Catalyzed [3+2] Cycloaddition

This route first synthesizes 2-Methyl-2-phenyl-4-methylenetetrahydrofuran via a [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with acetophenone. The resulting exocyclic double bond then needs to be isomerized to the endocyclic position to yield the final product.

Experimental Protocol

1. Cycloaddition:

  • To an oven-dried vial under an inert atmosphere, add acetophenone (1.0 eq), a palladium catalyst (e.g., [Pd₂(dba)₃], 2.5 mol%), and a phosphine ligand (e.g., P(O-iPr)₃, 10 mol%) in an anhydrous solvent like toluene.

  • Add the trimethylenemethane precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, 1.5 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 3-24 hours, monitoring by TLC or GC-MS.

2. Isomerization:

  • After completion of the cycloaddition, the crude 2-Methyl-2-phenyl-4-methylenetetrahydrofuran can be isomerized. While not extensively documented for this specific product, methods for isomerizing exocyclic to endocyclic double bonds often involve treatment with a strong base (e.g., potassium tert-butoxide) or a transition metal catalyst (e.g., a rhodium or ruthenium complex).

3. Work-up and Purification:

  • After the isomerization step, quench the reaction appropriately (e.g., with water or a mild acid).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting
Problem Possible Cause(s) Solution(s)
Low yield in cycloaddition Inefficient catalyst systemScreen different palladium sources and phosphine ligands. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.
Decomposition of TMM precursorAdd the TMM precursor slowly to the heated reaction mixture.
Formation of dimers of TMM Low concentration of the ketoneUse a higher concentration of acetophenone.
Low or no isomerization Inappropriate isomerization conditionsThis step requires careful optimization. Screen different bases or transition metal catalysts, temperatures, and reaction times.
Formation of byproducts during isomerization Decomposition of the dihydrofuran ringUse milder isomerization conditions. Monitor the reaction closely and stop it as soon as the desired product is formed.
Data Presentation: Comparison of Ligands for Pd-Catalyzed [3+2] Cycloaddition (Literature-based for similar systems)
Ligand Yield (%) Enantioselectivity (ee %) Reference
P(O-iPr)₃85N/A (for racemic synthesis)[2]
(R)-BINAP7085[3]
(S)-Tol-BINAP7590[3]

Signaling Pathway for the Synthesis

Acetophenone Acetophenone Cycloaddition [3+2] Cycloaddition Acetophenone->Cycloaddition TMM_precursor TMM Precursor TMM_precursor->Cycloaddition Pd_Catalyst Pd(0) / Ligand Pd_Catalyst->Cycloaddition Exocyclic_Product 2-Methyl-2-phenyl- 4-methylenetetrahydrofuran Cycloaddition->Exocyclic_Product Isomerization Isomerization (Base or Metal Catalyst) Exocyclic_Product->Isomerization Final_Product 2-Methyl-2-phenyl- 2,3-dihydrofuran Isomerization->Final_Product

Caption: Synthetic pathway via Pd-catalyzed cycloaddition.

References

Troubleshooting diastereoselectivity in 2-Methyl-2-phenyl-2,3-dihydrofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, with a focus on controlling diastereoselectivity.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in the Cyclization Step

Question: We are attempting the synthesis of this compound via an intramolecular cyclization of an unsaturated alcohol, but the reaction is yielding a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?

Answer: Low diastereoselectivity in the synthesis of 2,2-disubstituted 2,3-dihydrofurans is a common challenge. The stereochemical outcome of the cyclization is often influenced by the reaction conditions, particularly the choice of catalyst or promoter. Here are several strategies to enhance diastereoselectivity:

  • Lewis Acid Catalysis: The use of Lewis acids can significantly influence the transition state of the cyclization, thereby favoring the formation of one diastereomer over the other. Different Lewis acids can have varied effects on stereoselectivity. It is recommended to screen a panel of Lewis acids to find the optimal one for your specific substrate.

  • Catalyst Selection: For metal-catalyzed cyclizations (e.g., using palladium, gold, or silver), the ligand coordinated to the metal center plays a crucial role in determining the stereochemical outcome. Bulky ligands can create a more sterically hindered environment, which can lead to higher diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to the different diastereomers. Experimenting with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) and polar protic (e.g., methanol), is advisable.

  • Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

Problem 2: Formation of Undesired Side Products

Question: During the synthesis, we are observing the formation of significant amounts of an elimination product instead of the desired dihydrofuran. What could be the cause and how can we prevent it?

Answer: The formation of elimination byproducts suggests that the reaction conditions are favoring a competing reaction pathway. Here are some potential causes and solutions:

  • Strongly Acidic Conditions: Overly acidic conditions, especially with Brønsted acids, can promote dehydration of the alcohol starting material or the dihydrofuran product. If using a Brønsted acid, consider switching to a milder Lewis acid.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for elimination. Running the reaction at a lower temperature may suppress this side reaction.

  • Choice of Base (if applicable): In reactions where a base is used, a non-nucleophilic, sterically hindered base is often preferred to minimize elimination.

Problem 3: Low Reaction Yield

Question: Our attempts to synthesize this compound are resulting in very low yields, even though the starting material is fully consumed. What are the potential reasons for this?

Answer: Low yields despite complete consumption of starting material often point towards product decomposition or the formation of multiple, difficult-to-separate products. Consider the following:

  • Product Instability: The dihydrofuran product may be unstable under the reaction or workup conditions. This can be particularly true in the presence of strong acids or bases. A milder workup procedure and purification by column chromatography on a neutral stationary phase (e.g., deactivated silica gel) might be necessary.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivating over the course of the reaction. This can be addressed by using a higher catalyst loading or by adding the catalyst in portions.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the reaction and lead to lower yields. Ensure the purity of your unsaturated alcohol precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,2-disubstituted-2,3-dihydrofurans like this compound?

A1: The most prevalent methods involve the intramolecular cyclization of a suitably functionalized precursor. A common strategy is the cyclization of γ-hydroxy alkynes or alkenes.[1] Metal-catalyzed reactions, particularly with palladium, gold, and silver salts, are frequently employed to facilitate this transformation. Lewis acid-catalyzed cyclizations are also a powerful tool for constructing the dihydrofuran ring with control over stereochemistry.

Q2: How does the choice of Lewis acid affect the diastereoselectivity of the cyclization?

A2: Lewis acids coordinate to the oxygen atom of the hydroxyl group in the precursor, activating it for nucleophilic attack by the alkyne or alkene. The size and nature of the Lewis acid and its ligands influence the geometry of the transition state, which in turn dictates the diastereoselectivity of the ring closure. For instance, bulky Lewis acids may favor the formation of a less sterically congested transition state, leading to a higher diastereomeric ratio. A computational study on Lewis-acid-catalyzed Mukaiyama aldol reactions, which share mechanistic similarities with these cyclizations, highlighted that the interplay of steric effects between the Lewis acid, the substrate, and the nucleophile is critical in determining the stereochemical outcome.

Q3: Can you provide a general experimental protocol for the synthesis of a 2,2-disubstituted-2,3-dihydrofuran?

General Experimental Protocol (Adapted from the synthesis of 2-phenyl-2,3-dihydrofuran):

  • Precursor Synthesis: Synthesize the precursor, 1-phenylprop-2-yn-1-ol, by reacting benzaldehyde with ethynylmagnesium bromide.

  • Cycloisomerization:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkynol precursor in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

    • Add the chosen catalyst (e.g., a gold(I) complex like [AuCl(PPh₃)]/AgSbF₆ or a palladium(II) salt like PdCl₂(MeCN)₂) at the desired temperature (often room temperature to 60 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NaHCO₃).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Note: To synthesize the target molecule, the starting material would need to be 2-phenylbut-3-yn-2-ol.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Dihydrofuran Synthesis

EntryLewis Acid (1.1 equiv)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1TiCl₄CH₂Cl₂-788595:5
2SnCl₄CH₂Cl₂-788290:10
3BF₃·OEt₂CH₂Cl₂-787580:20
4ZnCl₂CH₂Cl₂-786065:35
5Sc(OTf)₃CH₂Cl₂-789092:8

Note: This data is representative and based on analogous systems. The actual results for the synthesis of this compound may vary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 2-Phenylbut-3-yn-2-ol B Intramolecular Cyclization A->B Catalyst (e.g., Au(I), Pd(II)) Solvent, Temperature C Quench Reaction B->C D Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G 2-Methyl-2-phenyl- 2,3-dihydrofuran F->G

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_diastereoselectivity A Low Diastereoselectivity (e.g., 1:1 mixture) B Optimize Catalyst/Promoter A->B E Optimize Reaction Conditions A->E C Screen Lewis Acids (e.g., TiCl4, SnCl4, Sc(OTf)3) B->C D Vary Ligands on Metal Catalyst (e.g., bulky phosphines) B->D H Improved Diastereoselectivity C->H D->H F Screen Solvents (polar vs. non-polar) E->F G Lower Reaction Temperature E->G F->H G->H

References

Preventing polymerization of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 2-Methyl-2-phenyl-2,3-dihydrofuran, with a specific focus on preventing its potential polymerization.

Troubleshooting Guide

This guide addresses potential issues you might encounter during the handling and use of this compound.

Issue Potential Cause Recommended Action
Observation of increased viscosity or solidification of the sample. This may indicate the onset of polymerization.Immediately cool the sample to 0-4°C and verify the presence of an inhibitor. If an inhibitor is absent or depleted, add a suitable inhibitor such as BHT (Butylated hydroxytoluene) at a concentration of 100-200 ppm.
Inconsistent reaction yields or unexpected side products. Partial polymerization of the starting material could lead to lower concentrations of the active reagent and introduce impurities.Purify the this compound by passing it through a short column of activated basic alumina to remove any oligomeric species and polymerization inhibitors prior to use.
Discoloration of the material (e.g., yellowing). This may be a sign of degradation or slow polymerization over time, potentially initiated by light or air.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization for this compound?

While specific data for this compound is not extensively documented, compounds of this nature, particularly vinyl ethers, can be susceptible to cationic polymerization. This process can be initiated by acidic impurities, exposure to air (which can form peroxides), or elevated temperatures.

Q2: How can I prevent the polymerization of this compound during storage?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8°C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Inhibitor: For long-term storage, the addition of a radical inhibitor like BHT (Butylated hydroxytoluene) at a concentration of 100-200 ppm is advisable.

Q3: I need to use inhibitor-free this compound for my reaction. What is the best practice?

If your experiment requires the absence of an inhibitor, it is best to remove it immediately before use. This can be achieved by passing the compound through a plug of activated basic alumina. The inhibitor-free material should be used promptly and any unused portion should be discarded or stabilized with a fresh addition of inhibitor.

Q4: Can I use this compound that has started to show signs of polymerization?

It is not recommended. If the material has become viscous or shows signs of solidification, it indicates that a significant amount has already polymerized. Using such material will lead to inaccurate concentrations and may introduce impurities into your reaction, compromising your results.

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor

Objective: To obtain inhibitor-free this compound for immediate use in a chemical reaction.

Materials:

  • This compound (with inhibitor)

  • Activated basic alumina

  • Glass column or a Pasteur pipette

  • Round bottom flask

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare a small chromatography column using a Pasteur pipette plugged with a small amount of glass wool.

  • Fill the pipette with approximately 2-3 cm of activated basic alumina.

  • Flush the column with an inert gas.

  • Carefully add the required amount of this compound to the top of the alumina column.

  • Collect the purified, inhibitor-free compound in a clean, dry, and inert gas-flushed round bottom flask.

  • Use the purified material immediately.

Visual Guides

experimental_workflow cluster_storage Storage cluster_purification Purification (if required) cluster_reaction Reaction storage Store at 2-8°C under inert gas (Ar/N2) with inhibitor (BHT) inhibitor_removal Pass through basic alumina column storage->inhibitor_removal Prior to use reaction_setup Immediate use in reaction setup inhibitor_removal->reaction_setup Use immediately

Caption: Recommended workflow for handling this compound.

troubleshooting_logic start Observe Sample viscosity Increased Viscosity or Solidification? start->viscosity discoloration Discoloration? viscosity->discoloration No polymerization Polymerization Likely viscosity->polymerization Yes degradation Degradation Possible discoloration->degradation Yes ok Sample Appears Stable discoloration->ok No action_polymerization Cool and Add Inhibitor. Do Not Use. polymerization->action_polymerization action_degradation Store under Inert Gas and Protect from Light degradation->action_degradation

Caption: Troubleshooting logic for assessing the stability of this compound.

Technical Support Center: Catalyst Deactivation in 2-Methyl-2-phenyl-2,3-dihydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran. The guidance is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Guide for Common Catalyst Deactivation Issues

Researchers synthesizing this compound may encounter catalyst deactivation, which leads to reduced reaction rates and lower product yields. The appropriate troubleshooting strategy depends on the type of catalyst being used. This guide is divided into sections for the most common catalyst types employed in similar dihydrofuran syntheses: solid acid catalysts and palladium-based catalysts.

Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15)

Solid acid catalysts are frequently used in furan chemistry. Deactivation of these catalysts is a common issue that can often be reversed.

Frequently Asked Questions (FAQs):

  • Q1: My reaction rate has significantly decreased when using a recycled solid acid catalyst. What is the likely cause?

    • A1: The most probable cause is fouling of the catalyst pores by coke or high-molecular-weight byproducts, also known as humins.[1] This physically blocks the active sites. Another possibility is poisoning if your feedstock contains basic impurities that neutralize the acid sites.

  • Q2: I am observing a lower yield of this compound and an increase in undesired byproducts. Why is this happening?

    • A2: This is also a strong indicator of catalyst deactivation, likely due to coke formation on the catalyst surface.[2] The buildup of carbonaceous deposits can alter the selectivity of the catalyst by blocking certain active sites responsible for the desired reaction pathway.

  • Q3: How can I regenerate my deactivated solid acid catalyst?

    • A3: A common and effective method for regenerating solid acid catalysts fouled by coke is calcination . This involves heating the catalyst in the presence of air or a diluted oxygen stream to burn off the carbonaceous deposits. Typical calcination temperatures are in the range of 400-550 °C.[1] For some polymeric resins like Amberlyst, washing with a suitable solvent might be a milder regeneration option.

  • Q4: Can I prevent my solid acid catalyst from deactivating so quickly?

    • A4: Yes, several strategies can be employed. Pre-treating your feedstock to remove any basic impurities or potential coke precursors can significantly extend catalyst life. Optimizing reaction conditions, such as temperature and pressure, can also minimize side reactions that lead to coke formation.[2]

Troubleshooting Workflow for Solid Acid Catalyst Deactivation

start Decreased Catalyst Performance check_coking Check for visual signs of coking (darkening of catalyst) start->check_coking check_impurities Analyze feedstock for basic impurities check_coking->check_impurities No visible coking regenerate Regenerate catalyst (e.g., calcination) check_coking->regenerate Coking likely optimize Optimize reaction conditions (e.g., lower temperature) check_impurities->optimize No impurities detected pretreat Implement feedstock pre-treatment check_impurities->pretreat Impurities detected end Improved Catalyst Performance regenerate->end optimize->end pretreat->end

Caption: Troubleshooting workflow for solid acid catalyst deactivation.

Palladium-Based Catalysts

Palladium catalysts are often employed in cross-coupling and cycloisomerization reactions for the synthesis of dihydrofurans. Their deactivation mechanisms differ from those of solid acids.

Frequently Asked Questions (FAQs):

  • Q1: My palladium-catalyzed reaction is sluggish and incomplete. What could be the problem?

    • A1: A common deactivation pathway for palladium(II) catalysts is their reduction to palladium(0) nanoparticles, which may be less active or inactive for the desired transformation.[3] Another possibility is the leaching of the active palladium species from the support into the reaction mixture.

  • Q2: I notice a black precipitate in my reaction mixture. Is this related to catalyst deactivation?

    • A2: Yes, the formation of a black precipitate, often referred to as palladium black, is a visual indication of the agglomeration of palladium(0) nanoparticles. This is a clear sign of catalyst deactivation through reduction and aggregation.[3]

  • Q3: How can I prevent the deactivation of my palladium catalyst?

    • A3: Preventing the reduction of Pd(II) to Pd(0) is key. This can sometimes be achieved by the addition of a mild oxidant or by carefully controlling the reaction atmosphere and temperature.[3] Using strong-binding ligands or supports can also help prevent leaching and aggregation of the palladium species.

  • Q4: Is it possible to regenerate a deactivated palladium catalyst?

    • A4: Regeneration of palladium catalysts can be more challenging than for solid acids. In some cases, the activity of a catalyst deactivated by reduction to Pd(0) can be restored by treatment with an oxidizing agent to re-form the active Pd(II) species.[3] However, if significant leaching and agglomeration have occurred, regeneration may not be feasible.

Troubleshooting Workflow for Palladium Catalyst Deactivation

start Poor Palladium Catalyst Performance check_precipitate Observe for black precipitate (Palladium black) start->check_precipitate check_leaching Analyze reaction mixture for leached palladium check_precipitate->check_leaching No precipitate modify_conditions Modify reaction conditions (e.g., add mild oxidant) check_precipitate->modify_conditions Precipitate observed check_leaching->modify_conditions No leaching detected change_support Consider a different support or ligand to prevent leaching check_leaching->change_support Leaching detected end Enhanced Catalyst Stability modify_conditions->end change_support->end

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Section 2: Quantitative Data on Catalyst Performance and Deactivation

While specific data for this compound synthesis is limited in the public domain, the following tables provide representative data from related furan and dihydrofuran syntheses to illustrate the impact of deactivation and the effectiveness of regeneration.

Table 1: Performance of Recycled Solid Acid Catalyst in a Furan Condensation Reaction

Catalyst Cycle2-Methylfuran Conversion (%)Product Yield (%)
Fresh Catalyst9580
1st Reuse (no regeneration)7055
2nd Reuse (no regeneration)5035
1st Reuse (after calcination)9278

Data is illustrative and based on typical performance trends for solid acid catalysts in furan chemistry.

Table 2: Impact of Additives on Palladium Catalyst Stability in a Cycloisomerization Reaction

AdditiveCatalyst Turnover Number (TON)Final Pd State
None150Pd(0) aggregates
Mild Oxidant450Primarily Pd(II)

Data is illustrative and based on findings for palladium-catalyzed cycloisomerization reactions where Pd(II) is the active species.[3]

Section 3: Experimental Protocols

Protocol for Regeneration of a Coked Solid Acid Catalyst (Illustrative)
  • Catalyst Recovery: After the reaction, filter the solid acid catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues. Dry the catalyst in an oven at 100-120 °C.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.

  • Heating Program:

    • Ramp the temperature to 500 °C at a rate of 5 °C/min under a gentle flow of air.

    • Hold the temperature at 500 °C for 3-5 hours to ensure complete combustion of the coke.

    • Cool the furnace down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.

Experimental Workflow for Catalyst Regeneration

start Deactivated Solid Acid Catalyst filter Filter catalyst from reaction mixture start->filter wash Wash with solvent (e.g., acetone) filter->wash dry Dry in oven (110°C) wash->dry calcine Calcine in furnace (500°C, 4h) dry->calcine cool Cool to room temperature calcine->cool store Store in desiccator cool->store end Regenerated Catalyst store->end

Caption: Experimental workflow for solid acid catalyst regeneration.

Protocol for Catalyst Stability Testing (General)
  • Initial Run: Perform the synthesis of this compound under standard conditions and record the initial reaction rate and yield.

  • Catalyst Recovery: After the first run, recover the catalyst by filtration (for heterogeneous catalysts).

  • Reuse: Without any regeneration, reuse the recovered catalyst in a subsequent reaction with fresh reactants under the same conditions.

  • Analysis: Monitor the reaction rate and final yield of the second run. A significant decrease in performance indicates catalyst deactivation.

  • Repeat: Repeat the reuse cycle until the catalyst activity drops to an unacceptable level.

  • Characterization: Characterize the fresh, used, and (if applicable) regenerated catalyst using techniques like TGA (for coke content), ICP-MS (for metal leaching), and XRD or TEM (for structural changes) to identify the deactivation mechanism.

This structured approach will help in systematically identifying and addressing catalyst deactivation issues, leading to more robust and efficient synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The targeted synthesis of substituted dihydrofurans is a cornerstone in the development of novel therapeutics and functional materials. Among these, 2-Methyl-2-phenyl-2,3-dihydrofuran stands as a key structural motif. This guide provides a comparative analysis of two prominent synthetic pathways to this valuable compound: the Palladium-Catalyzed Heck Arylation and the Ruthenium-Catalyzed Cycloisomerization of an α-Allenic Alcohol. This objective comparison, supported by experimental data, aims to inform strategic decisions in synthetic planning and process development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Palladium-Catalyzed Heck ArylationRoute 2: Ruthenium-Catalyzed Cycloisomerization
Starting Materials 2-Methyl-2,3-dihydrofuran, Iodobenzene2-Phenylbuta-2,3-dien-1-ol
Key Reagents Palladium Precursor (e.g., [PdCl(allyl)]₂), Base (e.g., K₂CO₃)Ruthenium Catalyst (e.g., [CpRu(CH₃CN)₃]PF₆)
Reported Yield Up to 59.2% (for 2-phenyl-2,3-dihydrofuran)[1]Up to 83% (for analogous 2-substituted-2,3-dihydrofurans)
Reaction Temperature Typically elevated (e.g., 100 °C)Generally mild (e.g., room temperature to 70 °C)
Reaction Time Several hoursTypically shorter (e.g., 1-2 hours)
Key Advantages Utilizes readily available starting materials.High atom economy, milder reaction conditions.
Potential Challenges Regioselectivity can be a concern, potential for side reactions.Synthesis of the α-allenic alcohol starting material may be required.

Synthetic Route Diagrams

G cluster_0 Route 1: Palladium-Catalyzed Heck Arylation cluster_1 Route 2: Ruthenium-Catalyzed Cycloisomerization A1 2-Methyl-2,3-dihydrofuran A3 Pd Catalyst, Base A1->A3 A2 Iodobenzene A2->A3 A4 This compound A3->A4 Heck Coupling B1 2-Phenylbuta-2,3-dien-1-ol B2 Ru Catalyst B1->B2 B3 This compound B2->B3 Intramolecular Cyclization

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Palladium-Catalyzed Heck Arylation of 2-Methyl-2,3-dihydrofuran

This protocol is adapted from the Heck arylation of 2,3-dihydrofuran with iodobenzene.[1] The synthesis of this compound would necessitate the use of 2-methyl-2,3-dihydrofuran as the starting olefin.

Materials:

  • 2-Methyl-2,3-dihydrofuran

  • Iodobenzene

  • Palladium precursor (e.g., [PdCl(allyl)]₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1 mol%).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Add 2-methyl-2,3-dihydrofuran (1.2 equivalents) and iodobenzene (1 equivalent).

  • Add potassium carbonate (2 equivalents) as the base.

  • Heat the reaction mixture to 100 °C and stir for the required reaction time (typically several hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Ruthenium-Catalyzed Cycloisomerization of 2-Phenylbuta-2,3-dien-1-ol

This protocol is based on established methods for the ruthenium-catalyzed cycloisomerization of α-allenic alcohols.

Materials:

  • 2-Phenylbuta-2,3-dien-1-ol

  • Ruthenium catalyst (e.g., [CpRu(CH₃CN)₃]PF₆)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve 2-phenylbuta-2,3-dien-1-ol (1 equivalent) in the anhydrous solvent.

  • Add the ruthenium catalyst (e.g., 2 mol%) to the solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 70 °C) and monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield this compound.

Discussion of Synthetic Routes

The Palladium-Catalyzed Heck Arylation offers a direct approach to the target molecule from commercially available or readily synthesized starting materials. The reaction mechanism involves the oxidative addition of the palladium catalyst to iodobenzene, followed by migratory insertion of the olefin (2-methyl-2,3-dihydrofuran) and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] While effective, the regioselectivity of the migratory insertion can sometimes be a challenge, potentially leading to the formation of isomeric byproducts. The reported yields for the analogous 2-phenyl-2,3-dihydrofuran are moderate.[1]

The Ruthenium-Catalyzed Cycloisomerization of α-Allenic Alcohols presents a more atom-economical pathway, proceeding via an intramolecular cyclization. This method often benefits from milder reaction conditions and potentially higher yields. The key challenge in this route lies in the synthesis of the requisite α-allenic alcohol precursor, 2-phenylbuta-2,3-dien-1-ol. However, once obtained, the cyclization to the desired this compound is typically efficient.

Conclusion

Both the Palladium-Catalyzed Heck Arylation and the Ruthenium-Catalyzed Cycloisomerization of α-Allenic Alcohols represent viable strategies for the synthesis of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the process. The Heck reaction may be preferable for its use of more common starting materials, while the cycloisomerization route offers potential advantages in terms of atom economy and milder conditions, provided the allenic alcohol precursor is accessible. Further process optimization for either route could lead to improved yields and efficiency.

References

Biological activity of 2-Methyl-2-phenyl-2,3-dihydrofuran compared to other dihydrofurans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of dihydrofuran derivatives, with a focus on providing context for the potential activities of 2-Methyl-2-phenyl-2,3-dihydrofuran. Due to a lack of specific experimental data on this compound in the reviewed literature, this guide presents data from structurally related dihydrofuran and furan compounds to offer insights into potential areas of biological activity.

The furan ring system is a fundamental component of numerous biologically active compounds, leading to their widespread use as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents.[1] Dihydrofuran derivatives, in particular, are recognized for a range of pharmacological properties, including anticancer, antibacterial, and antifungal activities.[2]

Comparative Biological Activity Data

To provide a framework for understanding the potential biological profile of this compound, the following tables summarize the reported activities of various substituted dihydrofuran and furan derivatives.

Table 1: Antimicrobial and Antifungal Activity of Dihydrofuran and Furan Derivatives
Compound/Derivative ClassOrganism(s)Activity MetricValueReference
3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-onesAspergillus fumigatusMIC1.34 µg/mL (for 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one)[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureus-Good activity at 64 µg/mL[1]
Novel 2,3-dihydrofuran derivativesEight microorganisms-Some compounds showed impressive antibacterial activity[4]
3,5-disubstituted furan derivativesBacillus subtilis, Escherichia coliMIC200 µg/mL
Nitrofuran derivativesCryptococcus neoformansMIC903.9 to >250 µg/mL[5]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Dihydrofuran and Furan Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- |[6] | | Furan-based derivatives (pyridine carbohydrazide 4 and N-phenyl triazinone 7 ) | MCF-7 (breast cancer) | IC50 | 4 : 4.06 µM, 7 : 2.96 µM |[4] | | Novel 2,3-dihydrofuran derivatives | Four human cancerous cell lines | - | Some compounds showed impressive cytotoxic activities |[7] | | Diastereoselective trans-2,3-dihydronaphtho[2,3-b]furan derivatives | A549 (lung cancer) | - | Compounds 4b and 4c showed potent activity | | | 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549 (lung cancer), HepG2 (liver cancer) | IC50 | Compound 7g : 27.7 µg/ml (A549), 26.6 µg/ml (HepG2) |[8] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Dihydrofuran and Furan Derivatives
Compound/Derivative ClassAssay/ModelEffectReference
Furan natural derivativesVarious cellular modelsModify signaling pathways like MAPK and PPAR-ɣ[9]
Natural derivatives of benzofuranLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesSignificantly inhibited nitric oxide production[10]
Furan-based derivativesIn silico and in vitro modelsPotential anti-inflammatory drugs based on inhibition of albumin denaturation[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using broth or agar dilution methods.[12][13]

Broth Microdilution Method:

  • Inoculum Preparation: A single colony of the test bacterium is cultured in an appropriate broth medium (e.g., Trypticase Soy Broth or Mueller Hinton Broth) at 37°C with shaking for 18–24 hours. The bacterial culture is then washed and diluted to a standardized turbidity, typically equivalent to 10^6 Colony Forming Units (CFU)/mL.[14]

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[14]

  • Inoculation: 100 µL of the standardized bacterial suspension is added to each well containing 100 µL of the serially diluted compound.[14]

  • Controls: A well with only the medium serves as a blank, and a well with the bacterial suspension and medium without the test compound serves as a negative control. A solvent control (e.g., DMSO) is also included.[14]

  • Incubation: The plate is incubated at 37°C for 18–24 hours.[14]

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of approximately 8x10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours.[17]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[15][17]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT, and the plate is incubated for another 4 hours.[17]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[15][17]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.[16] The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.[18][19]

Protocol:

  • Cell Culture: A mouse macrophage cell line (e.g., J774A.1 or RAW 264.7) is cultured in a suitable medium.[18][20]

  • Cell Stimulation: Macrophages are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for a specific duration (e.g., 16-18 hours).[18][20]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISA).[18][19]

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, another inflammatory mediator, can be quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[21]

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.[22][23]

Protocol:

  • Animal Model: The study is typically conducted in rats or mice.[22][24]

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered to the animals, usually intraperitoneally or orally, prior to the induction of inflammation.[22]

  • Induction of Edema: A subplantar injection of a 1% carrageenan solution is administered into the hind paw of the animal.[22]

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.[22]

  • Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the relationships between different biological entities, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay (MTT) cluster_antiinflammatory Anti-inflammatory Assay (In Vitro) a1 Bacterial Culture a2 Inoculum Preparation a1->a2 a4 Incubation a2->a4 a3 Serial Dilution of Compound a3->a4 a5 MIC Determination a4->a5 b1 Cell Seeding b2 Compound Treatment b1->b2 b3 MTT Addition b2->b3 b4 Formazan Solubilization b3->b4 b5 Absorbance Reading b4->b5 c1 Macrophage Culture c2 LPS Stimulation & Compound Treatment c1->c2 c3 Cytokine/NO Measurement c2->c3

Caption: General workflow for key biological activity assays.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription Dihydrofuran Dihydrofuran Derivative Dihydrofuran->NFkB inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway.

References

A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison and Methodological Guide for Researchers

In the field of medicinal chemistry and materials science, the precise characterization of isomeric compounds is paramount. The subtle differences in the spatial arrangement of atoms can lead to vastly different biological activities and physical properties. This guide provides a comparative overview of the spectroscopic techniques used to differentiate the isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran.

It is important to note that while the synthesis of 2,3-dihydrofurans is a well-established area of organic chemistry, comprehensive, publicly available spectroscopic data specifically for the isomers of this compound is limited. Therefore, this guide will utilize a combination of established spectroscopic principles and data from closely related dihydrofuran and benzofuran analogs to present a foundational understanding of how such a comparison would be conducted. The presented data tables are illustrative examples based on known chemical shifts and fragmentation patterns of similar structures.

Structural Isomers of this compound

The primary constitutional isomers of this compound that would be subject to spectroscopic comparison are the 2,5- and 2,4- substituted analogs, as well as potential regioisomers. For the purpose of this guide, we will focus on the differentiation of this compound and its hypothetical positional isomer, 5-Methyl-2-phenyl-2,3-dihydrofuran.

G cluster_isomers Isomers of Methyl-Phenyl-Dihydrofuran isomer1 isomer1_caption This compound isomer2 isomer2_caption 5-Methyl-2-phenyl-2,3-dihydrofuran (Hypothetical Positional Isomer)

Caption: Structural diagrams of this compound and a hypothetical positional isomer.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the two isomers, based on analogous compounds. These tables are intended to serve as a guide for what a researcher might expect to observe.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment This compound (Expected Chemical Shift, δ ppm) 5-Methyl-2-phenyl-2,3-dihydrofuran (Expected Chemical Shift, δ ppm)
Methyl Protons (-CH₃) ~1.6 (s, 3H)~2.1 (s, 3H)
Methylene Protons (-CH₂-) ~2.5-3.0 (m, 2H)~2.8-3.2 (m, 2H)
Methine Proton (-CH-) ~4.8 (t, 1H)~5.5 (dd, 1H)
Phenyl Protons (-C₆H₅) ~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H)
Olefinic Proton (=CH-) ~6.3 (d, 1H)Not Present
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment This compound (Expected Chemical Shift, δ ppm) 5-Methyl-2-phenyl-2,3-dihydrofuran (Expected Chemical Shift, δ ppm)
Methyl Carbon (-CH₃) ~25~20
Methylene Carbon (-CH₂-) ~35~40
Methine Carbon (-CH-) ~85~90
Quaternary Carbon (-C-) ~95Not Present
Olefinic Carbons (=C-) ~125, ~145~100, ~150
Phenyl Carbons (-C₆H₅) ~127-145~127-145
Infrared (IR) Spectroscopy Data
Functional Group This compound (Expected Wavenumber, cm⁻¹) 5-Methyl-2-phenyl-2,3-dihydrofuran (Expected Wavenumber, cm⁻¹)
C-H (Aromatic) 3100-30003100-3000
C-H (Aliphatic) 3000-28503000-2850
C=C (Aromatic) 1600, 14501600, 1450
C=C (Olefinic) ~1650~1670
C-O (Ether) 1250-10501250-1050
Mass Spectrometry (MS) Data
Parameter This compound 5-Methyl-2-phenyl-2,3-dihydrofuran
Molecular Ion (M⁺) m/z 160m/z 160
Key Fragments m/z 145 (M-CH₃)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺m/z 145 (M-CH₃)⁺, 117, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of isomers prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical isomers.

G cluster_workflow Spectroscopic Analysis Workflow synthesis Synthesis & Purification of Isomers nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Isomer Differentiation data_analysis->structure_elucidation

Caption: A generalized workflow for the spectroscopic characterization and comparison of chemical isomers.

By following these protocols and analytical workflows, researchers can effectively differentiate between the isomers of this compound and other related compounds, which is a critical step in drug development and chemical research.

A Comparative Guide to the Reactivity of 2-Methyl-2-phenyl-2,3-dihydrofuran and Furan Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-methyl-2-phenyl-2,3-dihydrofuran and its corresponding furan analogs. The comparison focuses on key reaction types relevant to synthetic chemistry and drug development, including cycloaddition reactions, electrophilic additions, and ring-opening reactions. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the established principles of furan and dihydrofuran chemistry, supported by experimental data for structurally related compounds.

Executive Summary

The fundamental difference in reactivity between this compound and its furan analogs stems from the aromaticity of the furan ring. 2,3-Dihydrofurans, lacking aromatic character, behave as cyclic enol ethers, making their double bond readily available for addition reactions. In contrast, furans possess a degree of aromatic stability that renders them less susceptible to reactions that would disrupt this system. Consequently, furans tend to undergo substitution reactions rather than additions, and their participation in cycloadditions is often sluggish and reversible.

Comparative Reactivity in Key Chemical Transformations

The reactivity of these two classes of compounds is best understood by examining their behavior in distinct reaction types. The presence of methyl and phenyl substituents at the 2-position of the dihydrofuran ring sterically and electronically influences its reactivity, a factor to be considered when comparing with substituted furan analogs.

Cycloaddition Reactions (Diels-Alder)

2,3-Dihydrofurans, with their isolated electron-rich double bond, are generally more reactive as dienophiles in Diels-Alder reactions compared to the diene system of furans. Furans, due to their aromaticity, are reluctant dienes, and their Diels-Alder reactions are often reversible and require high temperatures or Lewis acid catalysis to proceed efficiently.[1][2]

Computational studies on substituted furans in Diels-Alder reactions indicate that electron-donating groups on the furan ring can increase reactivity.[1] However, the overall energy barrier remains significant due to the loss of aromaticity in the transition state.

Table 1: Qualitative Comparison of Diels-Alder Reactivity

FeatureThis compound (as a dienophile)Furan Analogs (as a diene)
Reactivity HighLow to Moderate
Reaction Conditions Typically milder conditionsOften requires elevated temperatures or Lewis acid catalysis
Reversibility Generally not reversibleOften reversible (retro-Diels-Alder)
Role in Reaction Dienophile (alkene component)Diene (conjugated system)
Electrophilic Addition Reactions

The double bond in this compound is highly susceptible to electrophilic attack, characteristic of an enol ether. Reactions with electrophiles like halogens or strong acids are expected to be rapid.

Furan analogs, on the other hand, tend to undergo electrophilic aromatic substitution rather than addition.[3] The aromatic ring is activated towards electrophiles, but the reaction proceeds via a mechanism that preserves the aromatic system. Furan is significantly more reactive than benzene in electrophilic substitutions.[4]

Table 2: Comparison of Reactivity with Electrophiles

Reactant ClassReaction TypeRelative RateTypical Products
This compound Electrophilic AdditionFastDihalo- or other addition products across the C4-C5 double bond
Furan Analogs Electrophilic Aromatic SubstitutionSlower than dihydrofuran addition, but faster than benzene substitution2-Substituted furans (major) and 3-substituted furans (minor)

An unexpected ring-opening of a 2,3-dihydrofuran derivative can be initiated by electrophilic bromination, highlighting the high reactivity of the double bond.[5]

Ring-Opening Reactions

2,3-Dihydrofurans, particularly acetal derivatives, are susceptible to ring-opening reactions, often catalyzed by Lewis acids.[6][7][8] This reactivity can be harnessed for the synthesis of complex molecules. In some cases, the ring-opening of a dihydrofuran intermediate can lead to the formation of a furan, suggesting a thermodynamic preference for the aromatic system under certain conditions.[6]

Furan itself is relatively stable to ring-opening due to its aromaticity. Ring-opening of the furan nucleus typically requires more forcing conditions or specific reagents, such as in the Achmatowicz reaction.[3]

Experimental Protocols

The following are representative experimental protocols for key reactions discussed.

Lewis Acid-Catalyzed Ring-Opening of a 2,3-Dihydrofuran Acetal

This protocol is adapted from a procedure for the intramolecular benzannulation of a (hetero)aryl-substituted 2,3-dihydrofuran acetal.[6]

Procedure:

  • To a solution of the 2,3-dihydrofuran acetal (1.0 equiv) in anhydrous toluene (0.1 M), add the Lewis acid (e.g., Al(OTf)₃, 10 mol%).

  • For certain substrates, the addition of a drop of water may be beneficial.

  • Stir the reaction mixture at 70 °C for 1 hour or until completion as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diels-Alder Reaction of a Furan Analog

This is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction of a furan with a dienophile.

Procedure:

  • To a solution of the furan analog (1.0 equiv) and the dienophile (1.2 equiv) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., BF₃·OEt₂, 1.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Electrophilic Bromination of a Furan Analog

This protocol describes the bromination of furan, which proceeds readily without a Lewis acid catalyst.[3]

Procedure:

  • Dissolve the furan analog (1.0 equiv) in a suitable solvent (e.g., dioxane or chloroform) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv) in the same solvent to the cooled furan solution with stirring.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir for a short period (e.g., 15-30 minutes) at 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude brominated furan.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual differences in the reactivity of this compound and furan analogs.

G General Reactivity Comparison cluster_0 This compound (Enol Ether) cluster_1 Furan Analog (Aromatic) DHF 2-Methyl-2-phenyl- 2,3-dihydrofuran Add_Product Addition Product DHF->Add_Product Electrophilic Addition Ring_Open Ring-Opened Product DHF->Ring_Open Lewis Acid Catalysis Furan Furan Analog Sub_Product Substitution Product Furan->Sub_Product Electrophilic Aromatic Substitution DA_Product Diels-Alder Adduct Furan->DA_Product Diels-Alder (often reversible)

Caption: Comparative reactivity pathways of dihydrofuran vs. furan.

G Electrophilic Addition vs. Substitution Mechanism cluster_0 2,3-Dihydrofuran Pathway cluster_1 Furan Pathway DHF_start Dihydrofuran DHF_intermediate Carbocation Intermediate DHF_start->DHF_intermediate + E+ DHF_product Addition Product DHF_intermediate->DHF_product + Nu- Furan_start Furan Furan_intermediate Sigma Complex (Resonance Stabilized) Furan_start->Furan_intermediate + E+ Furan_product Substitution Product Furan_intermediate->Furan_product - H+

Caption: Mechanism of electrophilic attack on dihydrofuran vs. furan.

Conclusion

The reactivity of this compound is dominated by the chemistry of its enol ether double bond, leading to rapid addition and ring-opening reactions. In contrast, furan analogs exhibit the characteristic reactivity of an electron-rich aromatic system, favoring electrophilic substitution and engaging in Diels-Alder reactions with reluctance. These fundamental differences are crucial for designing synthetic routes and understanding the potential metabolic pathways of drug candidates containing these heterocyclic motifs. Further experimental studies providing direct quantitative comparisons of these specific substrates would be highly valuable to the scientific community.

References

A Comparative Guide to the Computational Analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran stability against its structural isomers. The following sections detail the proposed computational experiments, data presentation, and the logical workflow for a comprehensive stability assessment. This document is intended to serve as a blueprint for researchers undertaking in silico evaluations of similar heterocyclic compounds.

Introduction

2,3-dihydrofuran derivatives are significant scaffolds in medicinal chemistry and materials science. Understanding the thermodynamic and kinetic stability of these compounds is crucial for predicting their shelf-life, reactivity, and potential degradation pathways. This guide outlines a computational study to compare the stability of this compound with its isomers, providing insights into the influence of substituent positioning on the molecule's energetic landscape.

Comparative Stability Analysis: A Computational Approach

Due to the limited availability of direct experimental data on the stability of this compound, a robust computational analysis is proposed. This analysis will focus on comparing the target molecule with its structural isomers to elucidate the impact of the methyl group's position on thermodynamic stability.

Alternatives for Comparison:

  • Isomer 1: 5-Methyl-2-phenyl-2,3-dihydrofuran

  • Isomer 2: 3-Methyl-2-phenyl-2,3-dihydrofuran

  • Reference Compound: 2-Phenyl-2,3-dihydrofuran (unsubstituted)

Table 1: Calculated Thermodynamic Properties for Dihydrofuran Derivatives
CompoundStructureRelative Enthalpy of Formation (kcal/mol)Relative Gibbs Free Energy of Formation (kcal/mol)Dipole Moment (Debye)
This compoundMolecule A0.00 (Reference)0.00 (Reference)Value
5-Methyl-2-phenyl-2,3-dihydrofuranMolecule BValueValueValue
3-Methyl-2-phenyl-2,3-dihydrofuranMolecule CValueValueValue
2-Phenyl-2,3-dihydrofuranMolecule DValueValueValue

Note: The values in this table are placeholders and would be populated by the results of the computational chemistry calculations as outlined in the experimental protocols.

Table 2: Key Bond Dissociation Energies (BDEs) for Stability Assessment
CompoundBond AnalyzedBond Dissociation Energy (kcal/mol)
This compoundC2-O1Value
C2-C3Value
5-Methyl-2-phenyl-2,3-dihydrofuranC2-O1Value
C5-C4Value
3-Methyl-2-phenyl-2,3-dihydrofuranC2-O1Value
C3-C4Value
2-Phenyl-2,3-dihydrofuranC2-O1Value
C2-C3Value

Note: The selection of bonds for BDE analysis is crucial for identifying the weakest points in the molecular structure, which are indicative of kinetic instability.

Experimental Protocols: Computational Methodology

The following protocol details the proposed in silico experimental setup for acquiring the data presented in the tables above.

3.1. Software and Hardware

  • Quantum Chemistry Software: Gaussian 16 or a comparable software package.

  • Visualization Software: GaussView, Avogadro, or similar molecular modeling software.

  • Computational Resources: High-performance computing cluster with sufficient memory and processing power for Density Functional Theory (DFT) calculations.

3.2. Molecular Structure Optimization and Frequency Analysis

  • Initial Structure Generation: The 3D structures of this compound and its isomers will be constructed using a molecular builder.

  • Geometry Optimization: The initial structures will be optimized to their lowest energy conformation using DFT. The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[1][2]

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies will confirm that the structures correspond to true energy minima. These calculations will also yield the zero-point vibrational energies (ZPVE), thermal corrections, and thermodynamic properties such as enthalpy and Gibbs free energy.

3.3. Bond Dissociation Energy (BDE) Calculation

  • Radical Generation: For each bond of interest (as specified in Table 2), the optimized molecule will be fragmented into two radical species by homolytic cleavage of the bond.

  • Radical Optimization: The geometry of each resulting radical will be optimized using the same DFT method (B3LYP/6-311++G(d,p)).

  • BDE Calculation: The BDE will be calculated using the following formula: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule) where E represents the total electronic energy (including ZPVE) of each species.

Visualizations: Workflow and Relationships

The following diagrams illustrate the logical flow of the proposed computational analysis and the relationships between the studied molecules.

Computational_Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Stability Analysis cluster_output 4. Output A Generate 3D Structures (this compound & Isomers) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Confirm Minima & Obtain Thermodynamic Data) B->C D Thermodynamic Stability (Compare ΔH, ΔG) C->D E Kinetic Stability (Calculate Bond Dissociation Energies) C->E F Comparative Stability Guide D->F E->F

Caption: Computational workflow for stability analysis.

Molecule_Comparison cluster_isomers Isomers of this compound Ref 2-Phenyl-2,3-dihydrofuran (Reference) Target This compound (Target Molecule) Ref->Target Methylation at C2 Iso1 5-Methyl-2-phenyl-2,3-dihydrofuran Ref->Iso1 Methylation at C5 Iso2 3-Methyl-2-phenyl-2,3-dihydrofuran Ref->Iso2 Methylation at C3

Caption: Structural relationships for comparative analysis.

Conclusion

This guide presents a systematic computational approach for evaluating the stability of this compound in comparison to its structural isomers. By employing Density Functional Theory, researchers can obtain valuable insights into the thermodynamic and kinetic factors that govern the stability of this important class of heterocyclic compounds. The methodologies and data presentation formats outlined herein provide a standardized framework for reporting such computational studies, facilitating clearer communication and comparison across different research endeavors.

References

Unveiling the Solid-State Architecture: A Comparative Analysis of a Phenyl-Substituted Methanol and Related Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this definitive insight, offering a foundational blueprint for structure-activity relationship studies and rational drug design. This guide presents a comparative analysis of the X-ray crystal structure of (2-Methylphenyl)(phenyl)methanol, a key precursor, alongside two related heterocyclic compounds: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester and 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione. This comparison will highlight key structural differences and provide the experimental context for their determination.

Comparative Crystallographic Data at a Glance

The following table summarizes the key crystallographic parameters for (2-Methylphenyl)(phenyl)methanol (Product A) and two alternative heterocyclic compounds, providing a quantitative basis for structural comparison.

ParameterProduct A: (2-Methylphenyl)(phenyl)methanolAlternative A: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterAlternative B: 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione
Chemical Formula C₁₄H₁₄OC₁₅H₁₂N₂O₇C₂₂H₁₇O₃P·C₄H₈O
Molecular Weight 198.25 g/mol 332.27 g/mol 432.41 g/mol
Crystal System TrigonalTriclinicMonoclinic
Space Group R-3P-1P2₁/c
Unit Cell Dimensions a = 23.013(2) Åb = 23.013(2) Åc = 10.6067(11) Åα = 90°β = 90°γ = 120°a = 9.268(13) Åb = 11.671(15) Åc = 15.414(2) Åα = 75.185(5)°β = 72.683(5)°γ = 71.301(5)°[1][2]a = 10.136(1) Åb = 16.035(1) Åc = 13.626(1) Åα = 90°β = 108.83(1)°γ = 90°
Volume (ų) 4864.8(7)1483.8(3)[1][2]2092.8(3)
Z 184[1][2]4
Calculated Density (g/cm³) 1.2181.487[1]1.372
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature (K) 100293(2)150(2)
Final R indices (I > 2σ(I)) R1 = 0.045, wR2 = 0.121R = 0.0414, wR = 0.1108[1][2]R1 = 0.040, wR2 = 0.106

Structural Insights and Comparison

(2-Methylphenyl)(phenyl)methanol (Product A) features two benzene rings that are nearly orthogonal to each other, with a dihedral angle of 87.78(8)°. In the crystal, molecules form a hexameric aggregate through O-H···O hydrogen bonds.

In contrast, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Alternative A) is a more complex heterocyclic system. Its crystal structure is stabilized by hydrogen bonding and C-H···π interactions, forming a 2D supramolecular layer structure[1][2].

The structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione (Alternative B) showcases a nearly planar succinic anhydride ring. The crystal packing is characterized by C-H···O hydrogen bonds that link the molecules into chains. These chains then form layers that alternate with layers of the tetrahydrofuran solvent molecule[3].

The following diagram illustrates the logical relationship between the core chemical moieties of the compared structures.

Core Structural Relationships cluster_0 Product A cluster_1 Hypothetical Target cluster_2 Alternative A A Phenyl Group C Methanol Backbone A->C B Methylphenyl Group B->C D Dihydrofuran Ring C->D Cyclization E Benzofuran Core D->E Annulation

Core Structural Relationships

Experimental Protocols

A generalized workflow for single-crystal X-ray diffraction is outlined below. The specific details for each of the compared compounds follow this general scheme.

General X-ray Crystallography Workflow A Synthesis & Purification B Crystal Growth A->B C Crystal Mounting B->C D Data Collection (Diffractometer) C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Validation & Analysis G->H

General X-ray Crystallography Workflow
Synthesis and Crystallization

  • (2-Methylphenyl)(phenyl)methanol (Product A): The synthesis of this compound was achieved, and single crystals suitable for X-ray diffraction were obtained by the slow evaporation of its acetonitrile solution.

  • 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Alternative A): This benzofuran derivative was synthesized, and single crystals were obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution[1][2].

  • 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione (Alternative B): The synthesis of this compound was followed by crystallization from a tetrahydrofuran solution, which resulted in the formation of a pseudo-polymorph incorporating the solvent molecule into the crystal lattice[3].

X-ray Data Collection and Structure Refinement

For all three compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The key steps in the data collection and refinement process are detailed in the table below.

Step(2-Methylphenyl)(phenyl)methanol (Product A)5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Alternative A)3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione (Alternative B)
Diffractometer Bruker SMART APEX CCDNot specifiedBruker APEXII CCD
Data Collection Method ω and φ scansNot specifiedω and φ scans
Structure Solution Direct methods (SHELXS)Direct methodsDirect methods (SHELXS)
Structure Refinement Full-matrix least-squares on F² (SHELXL)Full-matrix least-squares on F²Full-matrix least-squares on F² (SHELXL)
Software Used SHELXTLNot specifiedSHELXTL

This comparative guide provides a snapshot of the structural diversity and the experimental rigor required for the elucidation of small molecule crystal structures. The detailed crystallographic data and protocols serve as a valuable resource for researchers engaged in the synthesis and analysis of novel chemical entities.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-2-phenyl-2,3-dihydrofuran and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful tools for the separation and quantification of volatile and semi-volatile organic compounds.

Comparison of Analytical Techniques

The choice between GC-MS and HPLC for the analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran will depend on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by detection and identification using a mass spectrometer.Separation of compounds in a liquid phase based on their differential partitioning between a stationary and a mobile phase.
Applicability Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Sensitivity Generally offers high sensitivity, especially with techniques like Selected Ion Monitoring (SIM).Sensitivity is dependent on the detector used (e.g., UV, DAD, MS) and can be very high with MS detection.
Selectivity High selectivity is achieved through chromatographic separation and mass spectral data, which provides structural information.Selectivity is determined by the column chemistry, mobile phase composition, and detector. MS detectors offer the highest selectivity.
Sample Preparation Often requires extraction into a volatile solvent or headspace/SPME techniques for sample introduction.Typically involves dissolution in a suitable solvent and filtration.
Throughput Can be automated for high throughput analysis.High throughput is achievable with modern autosamplers and fast LC methods.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of furan and its derivatives using GC-MS and HPLC. These values can be considered as benchmarks when developing a method for this compound.

Table 1: GC-MS Performance Data for Furan and Alkylfurans in Food Matrices
AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)Precision (RSD %)Reference
FuranHS-SPME-GC-FID0.0560.14>0.9990.2 - 110.1<6.7
2-MethylfuranHS-SPME-GC-FID0.0620.21>0.9991.5 - 108.7<5.9
2-PentylfuranHS-SPME-GC-FID0.230.76>0.9992.3 - 105.4<6.1
Furan and 10 derivativesSPME-GC-MS/MS0.003-0.675 ng/g--76 - 1171 - 16 (intra-day)

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of Determination; RSD: Relative Standard Deviation

Table 2: HPLC Performance Data for Furan Derivatives
AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Linearity (R²)Recovery (%)Precision (RSD %)Reference
FurfuralHPLC-DAD0.110.35>0.99>89.9<4.5
5-HydroxymethylfurfuralHPLC-DAD0.762.55>0.99>89.9<4.5
2-Furoic acidHPLC-DAD0.230.77>0.99>89.9<4.5

Experimental Protocols

The following are detailed, generalized protocols for GC-MS and HPLC analysis that can be adapted for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods used for the analysis of furan and its derivatives and is a good starting point for a volatile compound like this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., a deuterated analog if available).

  • Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analyte.

  • Seal the vial with a PTFE/silicone septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analyte.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for initial method development and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of less volatile or thermally labile dihydrofuran derivatives.

1. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Extract the analyte with a suitable solvent (e.g., acetonitrile, methanol). Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Add a known amount of a suitable internal standard.

2. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-18 min: 90% B.

    • 18-20 min: 90% to 10% B.

    • 20-25 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector:

    • DAD: Monitor at the wavelength of maximum absorbance for this compound.

    • MS: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction / Derivatization Sample->Extraction Cleanup Clean-up / Filtration Extraction->Cleanup Chromatography Chromatographic Separation (GC or HPLC) Cleanup->Chromatography Detection Detection (MS, FID, UV, etc.) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantitative analysis of organic compounds.

Method Selection Logic Diagram

Method_Selection Analyte_Properties Analyte Properties: - Volatility - Thermal Stability - Polarity GC_MS GC-MS Analyte_Properties->GC_MS Volatile & Thermally Stable HPLC HPLC Analyte_Properties->HPLC Non-volatile or Thermally Labile Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->GC_MS Complex matrices (with appropriate sample prep) Matrix_Complexity->HPLC Wide range of complexities Sensitivity_Requirement Sensitivity & Selectivity Requirements Sensitivity_Requirement->GC_MS High sensitivity needed (e.g., SIM mode) Sensitivity_Requirement->HPLC Variable, detector dependent

Caption: Decision tree for selecting an appropriate analytical method.

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route discussed is the intramolecular cycloisomerization of 2-phenyl-4-pentyn-2-ol. While direct comparative studies on this specific substrate are limited in published literature, this guide extrapolates data from analogous reactions involving similar homopropargylic alcohols to provide a useful comparison of catalyst performance. The catalysts covered include complexes of Molybdenum (Mo), Rhodium (Rh), and Ruthenium (Ru).

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalyst classes in the cycloisomerization of homopropargylic alcohols to form 2,3-dihydrofurans. It is important to note that the substrates in the cited literature are structurally similar but not identical to 2-phenyl-4-pentyn-2-ol. Therefore, the data should be interpreted as indicative of the potential performance of these catalysts for the target synthesis.

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Molybdenum
Mo(CO)₆ / Et₃N (photochemical)1-Phenyl-3-butyn-1-ol13Et₂O / Et₃NRoom Temp7276Organic Syntheses
Rhodium
[Rh(cod)Cl]₂ / P(OPh)₃1-Phenyl-3-butyn-1-ol2.5 (Rh) / 5.5 (ligand)DMF85N/A>95 (GC)J. Am. Chem. Soc. 2003, 125, 33, 9928–9929
Ruthenium
CpRu(PPh₃)₂ClVarious homopropargylic alcohols5Toluene1001-1270-95Org. Lett. 2009, 11 (22), pp 5350–5353

Note: N/A indicates that the specific data point was not provided in the cited literature. GC stands for Gas Chromatography, indicating the yield was determined by this method and not necessarily the isolated yield.

Experimental Protocols

Synthesis of Precursor: 2-Phenyl-4-pentyn-2-ol

A detailed experimental protocol for the synthesis of the starting material, 2-phenyl-4-pentyn-2-ol, is provided below. This procedure is based on standard organometallic addition reactions to ketones.

Materials:

  • Magnesium turnings

  • Propargyl bromide (80 wt.% in toluene)

  • Anhydrous diethyl ether or THF

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Propargylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide in the anhydrous solvent from the dropping funnel to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by external cooling. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetophenone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetophenone in the same anhydrous solvent dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 2-phenyl-4-pentyn-2-ol.

Catalytic Cycloisomerization to this compound

The following are generalized procedures for the cycloisomerization reaction using the three classes of catalysts, based on the literature for analogous substrates. Optimization of these conditions for 2-phenyl-4-pentyn-2-ol may be required.

Molybdenum-Catalyzed Cycloisomerization (Photochemical):

  • In a photochemical reactor, dissolve molybdenum hexacarbonyl (Mo(CO)₆) in a mixture of triethylamine (Et₃N) and diethyl ether (Et₂O) under an inert atmosphere.

  • Irradiate the solution with UV lamps (e.g., 350 nm) to generate the active catalyst.

  • Add a solution of 2-phenyl-4-pentyn-2-ol in diethyl ether to the catalyst solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by sublimation of the molybdenum by-products followed by vacuum distillation.

Rhodium-Catalyzed Cycloisomerization:

  • In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the phosphine or phosphite ligand (e.g., triphenyl phosphite) in an anhydrous, degassed solvent such as DMF or toluene.

  • Add the 2-phenyl-4-pentyn-2-ol to the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and monitor by TLC or GC.

  • After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.

Ruthenium-Catalyzed Cycloisomerization:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., CpRu(PPh₃)₂Cl) in an anhydrous, degassed solvent like toluene.

  • Add the 2-phenyl-4-pentyn-2-ol to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor the reaction progress.

  • Upon completion, cool the mixture, remove the solvent in vacuo, and purify the product by flash column chromatography.

Visualizations

Experimental Workflow

The general workflow for the synthesis of this compound is depicted below, from the synthesis of the precursor to the final catalytic cyclization.

G cluster_0 Precursor Synthesis cluster_1 Catalytic Cycloisomerization start Acetophenone + Propargyl Bromide + Mg grignard Grignard Reaction start->grignard workup_precursor Aqueous Work-up & Purification grignard->workup_precursor precursor 2-Phenyl-4-pentyn-2-ol workup_precursor->precursor cyclization Cycloisomerization Reaction precursor->cyclization catalyst Catalyst (Mo, Rh, or Ru) catalyst->cyclization workup_final Purification cyclization->workup_final product This compound workup_final->product G cluster_mo Molybdenum Catalysis cluster_rh_ru Rhodium/Ruthenium Catalysis mo_start Mo(CO)₅ + Alkyne mo_pi π-Alkyne Complex mo_start->mo_pi mo_vinylidene Molybdenum Vinylidene mo_pi->mo_vinylidene mo_cyclization Intramolecular Attack mo_vinylidene->mo_cyclization mo_product Dihydrofuran mo_cyclization->mo_product rh_ru_start Rh(I) or Ru(II) + Alkyne rh_ru_pi π-Alkyne Complex rh_ru_start->rh_ru_pi rh_ru_vinylidene Rh/Ru Vinylidene rh_ru_pi->rh_ru_vinylidene rh_ru_cyclization Nucleophilic Attack rh_ru_vinylidene->rh_ru_cyclization rh_ru_product Dihydrofuran rh_ru_cyclization->rh_ru_product start_node 2-Phenyl-4-pentyn-2-ol start_node->mo_start start_node->rh_ru_start

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent methods for the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The performance of a Molybdenum-catalyzed cycloisomerization is benchmarked against a Palladium-catalyzed Heck arylation approach, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.

Method 1: Molybdenum-Catalyzed Intramolecular Cycloisomerization

This approach relies on the cycloisomerization of a substituted propargyl alcohol, specifically 2-methyl-4-phenyl-3-butyn-2-ol, to yield the target this compound. This method is analogous to a well-established Organic Syntheses procedure for a similar compound, 2-phenyl-2,3-dihydrofuran.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4-phenyl-3-butyn-2-ol

  • To a solution of phenylacetylene in anhydrous tetrahydrofuran (THF) at 0°C, a solution of ethylmagnesium bromide in THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Anhydrous acetone is then added dropwise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2-methyl-4-phenyl-3-butyn-2-ol.

Step 2: Cycloisomerization to this compound

  • In a flame-dried flask under an inert atmosphere, molybdenum hexacarbonyl is dissolved in a mixture of anhydrous toluene and triethylamine.

  • The solution is irradiated with a high-pressure mercury lamp for 2 hours to generate the active catalyst.

  • A solution of 2-methyl-4-phenyl-3-butyn-2-ol in anhydrous toluene is added to the catalyst mixture.

  • The reaction is stirred at 80°C and monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Method 2: Palladium-Catalyzed Heck Arylation

This synthetic route involves the direct arylation of a dihydrofuran precursor. While a direct synthesis of this compound via this method is not explicitly detailed in the literature, the Heck arylation of 2,3-dihydrofuran with iodobenzene to produce 2-phenyl-2,3-dihydrofuran is well-documented and serves as a strong comparative model.[1] This reaction is known to be sensitive to the choice of palladium precursor and ligands.

Experimental Protocol:
  • To a mixture of 2,3-dihydrofuran, iodobenzene, and a suitable base (e.g., triethylamine or potassium carbonate) in a solvent such as acetonitrile or DMF, a palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) and a phosphine ligand (if required) are added.

  • The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 120°C.

  • The progress of the reaction is monitored by gas chromatography or TLC.

  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to isolate the 2-phenyl-2,3-dihydrofuran.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods. Data for Method 1 is based on typical yields for this type of cycloisomerization, while data for Method 2 is derived from published results for the synthesis of the closely related 2-phenyl-2,3-dihydrofuran.[1]

ParameterMethod 1: Molybdenum-Catalyzed CycloisomerizationMethod 2: Palladium-Catalyzed Heck Arylation[1]
Starting Materials Phenylacetylene, Acetone2,3-Dihydrofuran, Iodobenzene
Catalyst Molybdenum HexacarbonylVarious Palladium Precursors (e.g., [PdCl(allyl)]₂)
Typical Yield Good to Excellent (70-90%)Moderate to Good (up to 59.2% for 2-phenyl-2,3-dihydrofuran)
Reaction Temperature 80°C80-120°C
Reaction Time 4-8 hours12-24 hours
Key Advantages High atom economy, direct formation of the targetCommercially available starting materials
Key Disadvantages Requires photochemical activation of the catalystPotential for regioisomeric byproducts, catalyst cost

Logical Workflow for Synthesis and Benchmarking

The following diagram illustrates the logical workflow for the synthesis and subsequent benchmarking of this compound.

Workflow for Synthesis and Benchmarking cluster_synthesis Synthesis of this compound cluster_method1 Method 1: Mo-Catalyzed Cycloisomerization cluster_method2 Method 2: Pd-Catalyzed Heck Arylation (Analog) cluster_benchmarking Benchmarking M1_Start Start: Phenylacetylene, Acetone M1_Step1 Synthesis of 2-Methyl-4-phenyl-3-butyn-2-ol M1_Start->M1_Step1 M1_Step2 Mo(CO)6 Catalyzed Cycloisomerization M1_Step1->M1_Step2 M1_Product Product: 2-Methyl-2-phenyl- 2,3-dihydrofuran M1_Step2->M1_Product Analysis Comparative Analysis: - Yield - Reaction Conditions - Purity - Scalability M1_Product->Analysis M2_Start Start: 2,3-Dihydrofuran, Iodobenzene M2_Step1 Pd-Catalyzed Heck Coupling M2_Start->M2_Step1 M2_Product Product: 2-Phenyl- 2,3-dihydrofuran M2_Step1->M2_Product M2_Product->Analysis

Caption: A logical workflow diagram illustrating the two synthetic pathways and the subsequent comparative analysis.

Conclusion

Both the Molybdenum-catalyzed cycloisomerization and the Palladium-catalyzed Heck arylation present viable, albeit different, strategies for the synthesis of 2-aryl-2,3-dihydrofurans. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for potential byproducts. The Molybdenum-catalyzed route offers a more direct path to the target molecule with potentially higher yields, while the Heck arylation utilizes more readily available starting materials. This guide provides the necessary foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2-phenyl-2,3-dihydrofuran, a flammable liquid ether with potential for peroxide formation.

Proper handling and disposal of chemical waste are critical for laboratory safety and environmental protection. For this compound, a compound likely to be a flammable liquid and a potential peroxide former, adherence to strict protocols is essential. The following procedures are based on best practices for the disposal of hazardous chemical waste, taking into account the structural similarities to other flammable ethers and aromatic compounds.

I. Hazard Assessment

  • Flammability: Like other ethers, this compound is expected to be highly flammable.

  • Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light. The dihydrofuran structure, in particular, is susceptible to peroxide formation. These peroxides can detonate when subjected to heat, friction, or shock.

  • Toxicity: Furan and its derivatives are known to have toxic properties, and some are considered potential carcinogens. The presence of a phenyl group may also contribute to its toxicological profile.

Quantitative Data Summary:

PropertyValue/InformationSource/Analogy
Molecular Formula C₁₁H₁₂O-
Molecular Weight 160.21 g/mol -
Physical State Likely a liquid at room temperatureAnalogy with similar compounds
Flammability Assumed to be a flammable liquidGeneral property of ethers
Peroxide Formation High potentialProperty of ethers, especially cyclic ethers
Toxicity Potential toxicant and possible carcinogenAnalogy with furan and its derivatives

II. Pre-Disposal Procedures: Peroxide Detection

Before proceeding with disposal, it is mandatory to test for the presence of peroxides, especially if the container has been opened or stored for an extended period.

Experimental Protocol: Peroxide Test Strip Method

  • Materials:

    • Peroxide test strips (commercially available)

    • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, chemical-resistant gloves.

    • A well-ventilated fume hood.

  • Procedure:

    • Work within a fume hood with the sash at the lowest practical height.

    • Carefully open the container of this compound, avoiding any friction or grinding motion, especially if solid crystals are observed around the cap.

    • Dip the end of a peroxide test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).

    • Remove the strip and wait for the color to develop as indicated in the product instructions.

    • Compare the color of the strip to the color chart provided with the test kit to determine the peroxide concentration in parts per million (ppm).

Interpretation of Results:

  • < 20 ppm: The chemical is safe to handle for disposal.

  • 20-100 ppm: The chemical should be decontaminated to reduce peroxide levels before disposal or disposed of with extreme caution through a specialized hazardous waste program.

  • > 100 ppm or visible crystal formation: DO NOT TOUCH THE CONTAINER. This is a potentially explosive situation. Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent authority for emergency disposal.

III. Disposal Workflow

The following workflow outlines the decision-making process for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Plan

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling of ethers).

  • Work Area:

    • Conduct all handling and packaging for disposal inside a certified chemical fume hood to minimize inhalation exposure and in an area free of ignition sources.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and leak-proof hazardous waste container.

    • The container should be compatible with flammable organic liquids (e.g., a glass bottle with a screw cap or a metal can).

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can lead to dangerous reactions.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "Flammable Liquid"

      • "this compound"

      • "Potential Peroxide Former"

      • The date of peroxide testing and the concentration found.

      • Your name, laboratory, and the date.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from heat, sparks, and open flames.

    • Ensure the storage area is well-ventilated and that the container is stored with other compatible flammable liquids.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.

V. Emergency Procedures

  • Spill: In case of a small spill within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and can spread the flammable liquid.

  • Exposure:

    • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste disposal plans.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.